molecular formula C10H9N3OS B1300105 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide CAS No. 842104-18-1

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Cat. No.: B1300105
CAS No.: 842104-18-1
M. Wt: 219.27 g/mol
InChI Key: HFXVMVQHZSNTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide (CAS: 842104-18-1) is a high-purity synthetic heterocyclic compound with a molecular formula of C10H9N3OS and a molecular weight of 219.27 g/mol . This compound is a derivative of the privileged 2-aminothiophene (2-AT) scaffold, a class of molecules first popularized by the Gewald reaction and known for their significant impact on biological systems . The structure features a thiophene ring core substituted with an amino group, a carboxamide moiety, and a pyridin-4-yl group, creating a multifunctional system valuable for medicinal chemistry and drug discovery research . The 2-aminothiophene scaffold is of great interest in medicinal chemistry as it is present in compounds with a broad spectrum of documented biological activities. Research into analogous structures has demonstrated potential antiproliferative, antiviral, antibacterial, and antiprotozoal properties . Specifically, thiophene-carboxamide derivatives have shown promising antibacterial efficacy in research settings, including activity against resistant bacterial strains such as extended-spectrum β-lactamase (ESBL) producing E. coli . As a key research intermediate, this compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-amino-4-pyridin-4-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVMVQHZSNTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the 2-Aminothiophene-3-Carboxamide Scaffold: Synthesis, Applications, and Future Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene-3-carboxamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure, coupled with multiple points for functionalization, provides an ideal framework for designing selective and potent ligands for a diverse array of biological targets. This technical guide offers an in-depth exploration of this scaffold, beginning with its cornerstone synthesis via the Gewald reaction, for which a detailed mechanism and a field-proven experimental protocol are provided. We then delve into its extensive applications in drug discovery, with a focus on its role in the development of kinase inhibitors for oncology, anti-inflammatory agents, and antimicrobial compounds. Structure-Activity Relationship (SAR) insights are interwoven throughout, and key biological data are summarized in tabular form for clarity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the remarkable versatility of the 2-aminothiophene-3-carboxamide scaffold in their therapeutic programs.

The 2-Aminothiophene-3-Carboxamide Core: A Privileged Scaffold

In the landscape of heterocyclic chemistry, the 2-aminothiophene motif stands out for its frequent appearance in biologically active compounds.[1][2] When functionalized with a carboxamide at the C-3 position, it forms the 2-aminothiophene-3-carboxamide scaffold, a structure that has proven to be a remarkably successful template for drug discovery.[3][4] Its utility stems from a combination of favorable properties:

  • Structural Rigidity: The thiophene ring provides a constrained, planar core that helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The primary amine at C-2 and the carboxamide at C-3 provide crucial hydrogen bond donor and acceptor sites, enabling strong and specific interactions within a target's binding pocket.

  • Multiple Vectors for Diversification: The scaffold offers at least three primary points for chemical modification (the 2-amino group, the 3-carboxamide nitrogen, and the C4/C5 positions of the thiophene ring), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

These features have enabled the development of compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][6]

Caption: Core structure of the 2-aminothiophene-3-carboxamide scaffold.

Synthesis: The Gewald Three-Component Reaction

The most convergent and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction, a one-pot, three-component condensation.[7][8] This reaction is prized for its operational simplicity and the ready availability of its starting materials.

2.1. Mechanism and Rationale

The reaction brings together a ketone or aldehyde, an α-cyanoacetamide (or other active methylene nitrile), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[9][10] The mechanism, though complex, is generally understood to proceed through three key stages.[8][9][11]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene of the cyanoacetamide. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical here; secondary amines like morpholine or piperidine are often effective as they readily facilitate the initial condensation.[9][10]

  • Sulfur Addition (Thiolation): Elemental sulfur (often as the S₈ crown) adds to the α,β-unsaturated intermediate. This is the most complex step of the mechanism. The base can activate the sulfur, and the deprotonated intermediate attacks the sulfur ring to form a polysulfide species.[11]

  • Cyclization and Aromatization: The sulfur adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. This is followed by a rapid tautomerization to yield the thermodynamically stable, aromatic 2-aminothiophene product. This final aromatization step is the primary driving force for the entire reaction sequence.[9][11]

Gewald_Mechanism Start Ketone + Cyanoacetamide + Sulfur (S₈) Condensation Knoevenagel-Cope Condensation Start->Condensation Base (e.g., Morpholine) Intermediate α,β-Unsaturated Nitrile Intermediate Condensation->Intermediate Sulfur_Addition Sulfur Addition (Thiolation) Intermediate->Sulfur_Addition Adduct Sulfur Adduct (Thiolate Anion) Sulfur_Addition->Adduct Cyclization Intramolecular Cyclization & Tautomerization Adduct->Cyclization Product 2-Aminothiophene Product Cyclization->Product Aromatization (Driving Force) Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor 2-Aminothiophene Derivative Inhibitor->RTK Blocks ATP Binding Site Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Signaling Downstream Signaling (RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cell Proliferation, Survival, Angiogenesis Signaling->Response

Sources

The Thiophene-3-Carboxamide Scaffold: A Privileged Motif for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a cornerstone of modern oncology.[1] Within the vast chemical space of potential inhibitors, certain molecular frameworks, or "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery.[2] This guide provides a comprehensive technical overview of the thiophene-3-carboxamide core, a scaffold that has demonstrated significant promise in the development of potent and selective kinase inhibitors. We will delve into the synthetic strategies, explore the critical structure-activity relationships that govern inhibitory activity, elucidate the mechanisms of action, and present a standardized protocol for their biological evaluation. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of next-generation kinase inhibitors.

Introduction: The Power of Scaffolds in Kinase-Targeted Drug Discovery

Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, driving tumor growth and proliferation.[1] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by specifically targeting these aberrant signaling pathways, offering improved efficacy and reduced toxicity compared to traditional chemotherapy.[3][4][5][6]

The concept of "privileged scaffolds" is central to modern medicinal chemistry.[2] These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The thiophene-3-carboxamide scaffold has emerged as one such privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including potent kinase inhibition.[7] Its inherent structural features and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries and the subsequent identification of novel therapeutic agents.[8]

This guide will provide a detailed exploration of the thiophene-3-carboxamide scaffold, offering insights into its application in the design of kinase inhibitors.

Synthetic Strategies for Thiophene-3-Carboxamide Derivatives

The synthesis of thiophene-3-carboxamide derivatives is typically achieved through robust and well-established chemical methodologies. A common and versatile approach involves the Gewald reaction, which allows for the efficient construction of the core 2-aminothiophene ring system.[9] Subsequent modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions, enable the introduction of diverse substituents at key positions, facilitating the exploration of the chemical space around the scaffold.

A generalized synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Functionalization Propiophenone Propiophenone Gewald_Reaction Gewald Reaction Propiophenone->Gewald_Reaction Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Gewald_Reaction Aminothiophene_Intermediate 2-Aminothiophene Intermediate Gewald_Reaction->Aminothiophene_Intermediate Amide_Coupling Amide Coupling Aminothiophene_Intermediate->Amide_Coupling Thiophene_3_Carboxamide Thiophene-3-carboxamide Core Amide_Coupling->Thiophene_3_Carboxamide Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Thiophene_3_Carboxamide->Cross_Coupling Aryl_Halide Aryl_Halide Aryl_Halide->Cross_Coupling Final_Derivative Diverse Thiophene-3-carboxamide Derivatives Cross_Coupling->Final_Derivative

Caption: Generalized synthetic workflow for thiophene-3-carboxamide derivatives.

The choice of reagents and reaction conditions at each step is critical for achieving high yields and purity. For instance, the selection of the appropriate catalyst and base in cross-coupling reactions can significantly influence the outcome and the diversity of the final products. This modular approach allows for the systematic modification of the scaffold to probe structure-activity relationships.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The kinase inhibitory activity of thiophene-3-carboxamide derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective inhibitors.

Key SAR observations from various studies are summarized below:

SAR cluster_R1 R1 Substituent (Position 2) cluster_R2 R2 Substituent (Amide) cluster_R3 R3 Substituent (Position 5) Thiophene_Core Thiophene-3-Carboxamide Core R1 R2 R3 R1_node Aryl or Heteroaryl groups often enhance potency through interactions with the hinge region of the kinase. Thiophene_Core:f1->R1_node R2_node Substituents capable of forming hydrogen bonds with the kinase backbone are crucial for high affinity. Thiophene_Core:f2->R2_node R3_node Modulation of this position can influence selectivity and pharmacokinetic properties. Thiophene_Core:f3->R3_node

Caption: Key structure-activity relationship points for thiophene-3-carboxamide kinase inhibitors.

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[3][5] The thiophene core serves as a scaffold to orient the key interacting moieties. For instance, in the case of EGFR inhibitors, the thiophene-3-carboxamide core can position substituents to interact with key residues in the active site, leading to potent inhibition.[9][10] Some derivatives have even shown dual inhibitory mechanisms, acting as both ATP and JIP mimetics for JNK kinases.[11][12]

The following diagram illustrates the general mechanism of action of these inhibitors within a cellular signaling pathway:

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Phosphorylated_Substrate Phosphorylated Substrate Receptor_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Receptor_Kinase Substrate Substrate Protein Substrate->Receptor_Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Thiophene_Inhibitor Thiophene-3-carboxamide Inhibitor Thiophene_Inhibitor->Block

Sources

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide proteomics research products

Author: BenchChem Technical Support Team. Date: February 2026

Proteomic Profiling of 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide Derivatives: A Technical Guide to Kinase Selectivity and Signaling Analysis

Executive Summary

The 2-amino-thiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably recognized for its potent inhibition of IκB Kinase β (IKKβ) and modulation of the NF-κB signaling pathway . While classic inhibitors like TPCA-1 typically feature a 5-aryl substitution, the specific regioisomer 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide presents a unique chemical profile. The inclusion of a 4-pyridyl moiety introduces distinct hydrogen-bonding capabilities and solubility properties that may alter kinase selectivity profiles or introduce off-target interactions (e.g., with SIRT1 or P2X7 receptors).

This technical guide provides a comprehensive proteomic workflow for characterizing the mechanism of action (MoA) of this specific compound. It moves beyond simple IC50 measurements to deep mechanistic validation using Thermal Proteome Profiling (TPP) for target engagement and Phosphoproteomics for downstream pathway analysis.

Part 1: The Chemical Probe & Biological Context[1]

Structural Logic & Target Hypothesis

The core structure—a thiophene ring substituted with an amino group at position 2 and a carboxamide at position 3—mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors.

  • Primary Target (Hypothesis): IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) . The carboxamide group forms critical hydrogen bonds with the kinase hinge region (specifically Cys99 and Glu97 in IKKβ), locking the enzyme in an inactive state.

  • Secondary Targets (Off-Target Potential):

    • SIRT1 (Sirtuin 1): Similar aminothiophene carboxamides (e.g., STAC-1) have been identified as allosteric activators of SIRT1.

    • DYRK1A / CLK1: The pyridine ring can facilitate binding to CMGC family kinases.

Why Proteomics?

Small molecule inhibitors often exhibit "polypharmacology." Relying solely on Western blots for IκBα degradation is insufficient to prove specificity. High-resolution mass spectrometry (HRMS) allows researchers to:

  • Validate Target Engagement: Prove the compound binds IKKβ in live cells (not just recombinant protein).

  • Map the "Phospho-Signaling" Landscape: Quantify the global reduction in NF-κB phosphorylation events.

  • Identify Toxicity: Detect off-target binding to essential kinases (e.g., CDK1, MAPK).

Part 2: Experimental Workflows

Workflow A: Thermal Proteome Profiling (TPP)

Objective: To confirm direct binding of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide to IKKβ and identify off-targets in intact cells.

Principle: Ligand binding stabilizes proteins against heat-induced denaturation. By heating cells across a temperature gradient, the "melting curve" of IKKβ will shift in the presence of the drug.

Protocol: Cellular TPP

StepActionCritical Technical Note
1. Treatment Incubate cells (e.g., THP-1 or HeLa) with 1-10 µM compound for 1 hour.Include a DMSO vehicle control. Do not exceed 0.1% DMSO final conc.
2. Harvesting Wash cells with PBS; resuspend in PBS containing protease inhibitors.Do not lyse yet. TPP requires intact cells for the heating step.
3. Thermal Shift Aliquot cell suspension into 10 PCR tubes. Heat at gradient: 37°C to 67°C (3°C steps) for 3 mins.Use a gradient PCR cycler for precision.
4. Lysis Lyse cells using NP-40 buffer. Perform ultracentrifugation (100,000 x g, 20 min).Only soluble (non-denatured) proteins remain in the supernatant.
5. Digestion Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 ratio) overnight.Use TMT (Tandem Mass Tag) labeling for multiplexing 10 temperatures.
6. LC-MS/MS Analyze on Orbitrap Exploris 480 or Eclipse.Gradient: 90-120 min. Data-Dependent Acquisition (DDA).

Data Interpretation:

  • Target Hit: IKKβ shows a "right-shift" in melting temperature (

    
    ) in treated vs. control samples.
    
  • Off-Target Hit: Other kinases (e.g., JAK2, MAPK) showing significant

    
    .
    
Workflow B: Phosphoproteomics (NF-κB Pathway Mapping)

Objective: To quantify the functional inhibition of the NF-κB signaling cascade.

Protocol: TiO2 Enrichment

  • Stimulation: Pre-treat cells with the compound (1 hr), then stimulate with TNF-α (10 ng/mL) for 15 mins to activate NF-κB.

  • Lysis & Digestion: Lyse in 8M Urea (to inhibit phosphatases). Digest with Trypsin.

  • Enrichment: Use Titanium Dioxide (TiO2) beads to enrich phosphopeptides from the complex mixture.

  • Analysis: LC-MS/MS. Look for specific downregulation of:

    • p-IKKβ (Ser177/181) : Autophosphorylation sites.

    • p-IκBα (Ser32/36) : The critical degradation signal.

    • p-p65/RelA (Ser536) : Transcriptional activation site.

Part 3: Visualization of Signaling & Logic

The NF-κB Inhibition Logic

The following diagram illustrates the canonical NF-κB pathway and the specific intervention point of the 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide inhibitor.

NFkB_Pathway TNF_R TNF Receptor TAK1 TAK1 Complex TNF_R->TAK1 Activation IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_Complex Phosphorylation IkBa IκBα (Inhibitor) IKK_Complex->IkBa Phosphorylation (Ser32/36) Inhibitor 2-amino-4-(pyridin-4-yl) thiophene-3-carboxamide Inhibitor->IKK_Complex Inhibition (ATP Competition) p65 NF-κB (p65/p50) IkBa->p65 Degradation (Ubiquitin-Proteasome) Nucleus Nucleus (Gene Transcription) p65->Nucleus Translocation

Caption: Mechanism of Action: The thiophene carboxamide inhibitor blocks the ATP-binding site of IKKβ, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.

TPP Experimental Logic

This diagram visualizes the Thermal Proteome Profiling workflow to validate target engagement.

TPP_Workflow Cells Live Cells (+/- Compound) Heating Heat Treatment (37°C - 67°C) Cells->Heating Lysis Lysis & Spin (Remove Aggregates) Heating->Lysis TMT TMT Labeling (10-plex) Lysis->TMT MS LC-MS/MS Analysis TMT->MS Curve Melting Curve Generation MS->Curve

Caption: TPP Workflow: From live cell treatment to melting curve generation, identifying proteins stabilized by the inhibitor.

Part 4: Data Analysis & Quality Control

Key Performance Indicators (KPIs)

When reviewing your proteomic data, ensure the following criteria are met to validate the experiment:

MetricAcceptance CriteriaTroubleshooting
Protein Coverage >4,000 proteins identified (TPP)Increase LC gradient time or amount of starting material.
Melting Curves Sigmoidal shape (

)
Check heating block calibration; ensure rapid lysis.
Phospho-Enrichment >80% Specificity (Phospho/Total)Re-wash TiO2 beads; ensure acidic loading buffer (pH < 2.0).
Target Shift

for IKKβ
Compound may not be cell-permeable; verify with Western Blot.
Troubleshooting the "4-Pyridyl" Specificity

The 4-pyridyl group is a hydrogen bond acceptor. If IKKβ potency is lower than expected compared to 5-phenyl analogs (like TPCA-1), consider that the pyridine nitrogen may be engaging in repulsive electrostatic interactions within the ATP pocket.

  • Recommendation: Perform Molecular Docking (using PDB: 3RZF or 4KIK) to visualize the pyridine orientation relative to the hinge region (Glu97).

References

  • Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide)." Journal of Pharmacology and Experimental Therapeutics. Link

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. Link

  • Watterson, S. H., et al. (2016). "Discovery of 2-Amino-3-carboxamide-thiophene Derivatives as Potent and Selective Inhibitors of IKKβ." Journal of Medicinal Chemistry. Link[1]

  • Olsen, J. V., et al. (2006). "Global, in vivo, and site-specific phosphorylation dynamics in signaling networks." Cell. Link

  • Hubbard, S. R. (2009). "Kinase Inhibitor Binding: The 2-Aminothiophene-3-carboxamide Scaffold." Current Opinion in Structural Biology. Link

Sources

Methodological & Application

Application Notes and Protocols: Thiophene-3-Carboxamide Cytotoxicity Assessment Using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Rationale for Cytotoxicity Screening of Thiophene-3-Carboxamide Derivatives

Thiophene-3-carboxamide and its derivatives represent a promising class of heterocyclic compounds with diverse pharmacological potential, including anticancer activities.[1][2] Several analogs have demonstrated potent cytotoxic effects against various cancer cell lines, often through mechanisms such as the inhibition of key signaling pathways like VEGFR-2, induction of apoptosis, and disruption of mitochondrial function.[1][2][3] Given the therapeutic potential of this scaffold, robust and reliable methods for assessing their cytotoxic effects are paramount in the early stages of drug discovery and development.[4][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and quantitative colorimetric method for evaluating in vitro cytotoxicity.[7][8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][10] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[8][11] The quantity of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability and, conversely, the cytotoxic potential of a test compound.[12][13]

This document provides a comprehensive, step-by-step protocol for utilizing the MTT assay to determine the cytotoxic effects of thiophene-3-carboxamide derivatives on adherent cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific reasoning and best practices to ensure data integrity and reproducibility.

The MTT Assay: Mechanism and Workflow at a Glance

The MTT assay is a multi-step process that hinges on the metabolic activity of live cells. The workflow can be visualized as a linear progression from cell seeding to data analysis.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cell Seeding & Adherence (24h) B Compound Treatment (24-72h) A->B Allow cell attachment C Add MTT Reagent (2-4h Incubation) B->C Introduce cytotoxic agent D Formazan Crystal Formation (in viable cells) C->D Mitochondrial Reduction E Solubilize Formazan (e.g., with DMSO) D->E Prepare for reading F Measure Absorbance (570 nm) E->F Read plate G Calculate % Viability F->G Quantify formazan H Determine IC50 G->H Dose-response curve MTT_Mechanism cluster_cell Viable Cell cluster_cytoplasm Cytoplasm Mitochondria Mitochondrion NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Mitochondria:f1->Formazan Conversion MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria:f0 Enzymatic Reduction

Caption: The enzymatic conversion of MTT to formazan within a viable cell, driven by mitochondrial reductases.

Concluding Remarks

The MTT assay, when performed with careful optimization and appropriate controls, is a powerful tool for the primary screening of thiophene-3-carboxamide derivatives for cytotoxic activity. It provides a quantitative measure of cell viability, allowing for the determination of key parameters like the IC₅₀ value, which is crucial for ranking compounds and guiding further drug development efforts. By understanding the principles behind each step and adhering to the detailed protocol outlined in these application notes, researchers can generate reliable and reproducible data, accelerating the journey of promising therapeutic candidates from the bench to the clinic.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). [Source name not available]. Retrieved from [Link]

  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

  • Helix. (2018, March 8). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]

  • (n.d.). MTT ASSAY. Retrieved from [Link]

  • (2026, January 9). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. [Source name not available]. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ResearchGate. (2022, October 21). What is the importance of background reading in MTT viability assay? Retrieved from [Link]

  • (n.d.). Excerpt from a University's Procedure for Preparing Chemical Hygiene Plans. Retrieved from [Link]

  • PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2020, December 1). Optimization and application of MTT assay in determining density of suspension cells. Retrieved from [Link]

  • ResearchGate. (2016, January 13). Cytotoxicity assays: should background absorbance be subtracted? Retrieved from [Link]

  • PLOS One. (n.d.). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2013, January 23). Is it necessary to remove MTT medium prior to DMSO addition? Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

  • (2025, August 6). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. [Source name not available]. Retrieved from [Link]

  • PMC. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Retrieved from [Link]

  • ResearchGate. (2018, March 14). Why MTT assay not working ? Retrieved from [Link]

  • ResearchGate. (n.d.). Limitations of the use of MTT assay for screening in drug discovery. Retrieved from [Link]

  • (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. [Source name not available]. Retrieved from [Link]

  • INTEGRA Biosciences. (n.d.). MTT cell proliferation, viability and cytotoxicity assay with the ASSIST PLUS pipetting robot. Retrieved from [Link]

  • PMC. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2021, April 5). Is it necessary to remove the MTT medium before adding the DMSO for accurate measurement in MTT assay?? Retrieved from [Link]

Sources

Application Note: Optimization of ADP-Glo™ Kinase Assays for Pyridine-Thiophene Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Pyridine-thiophene derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding pocket of protein kinases. The pyridine ring often functions as the hinge-binding motif, accepting hydrogen bonds from the backbone amide of the kinase hinge region, while the thiophene moiety extends into the hydrophobic pocket (Gatekeeper region) to enhance selectivity.

However, this chemical class presents distinct challenges in in vitro assays:

  • Aqueous Solubility: The lipophilic nature of the thiophene-pyridine fusion often leads to precipitation in aqueous reaction buffers, causing "false flat" IC50 curves.

  • Optical Interference: Thiophene conjugates can exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm), which interferes with standard TR-FRET or FP assays.

Strategic Decision: To mitigate optical interference, this protocol utilizes the ADP-Glo™ Kinase Assay (Promega) .[1][2] This bioluminescent assay measures ADP generation rather than fluorophore binding, rendering it immune to the autofluorescence often seen with pyridine-thiophene compounds.

Assay Principle

The ADP-Glo™ assay is a coupled enzymatic reaction that quantifies kinase activity by measuring the ADP produced during the phosphorylation of a substrate.[1]

  • Kinase Reaction: The kinase transfers

    
    -phosphate from ATP to the substrate, producing ADP.
    
  • ADP-Glo Reagent: Terminates the kinase reaction and depletes all remaining unreacted ATP.[2][3][4]

  • Detection Reagent: Converts the generated ADP back into ATP, which is then used by luciferase to generate light.[2][4][5] The luminescence is directly proportional to kinase activity.[1][5]

Mechanism Diagram

ADPGlo_Mechanism ATP ATP (Substrate) Kinase Kinase + Substrate ATP->Kinase Reagent1 Reagent 1: Depletes ATP ATP->Reagent1 Unreacted ATP Digested ADP ADP (Product) Kinase->ADP Phosphorylation Reagent2 Reagent 2: ADP -> ATP -> Light ADP->Reagent2 Signal Luminescence (RLU) Reagent2->Signal Luciferase Reaction

Figure 1: The biphasic mechanism of ADP-Glo.[3][4] Step 1 eliminates background noise (ATP); Step 2 amplifies the signal (ADP to Light).

Pre-Assay Considerations (Critical)

Solubility & DMSO Tolerance

Pyridine-thiophene compounds often crash out of solution when diluted directly from 100% DMSO into aqueous buffer.

  • Protocol Adjustment: Use an Intermediate Dilution Step . Dilute compounds in 100% DMSO first to 50x the final concentration, then dilute 1:25 into buffer to create a 2x working solution with 4% DMSO. When added to the reaction, the final DMSO concentration will be 2%.

  • Validation: Ensure your target kinase tolerates 2-5% DMSO. Most kinases (e.g., p38, FLT3) retain >80% activity in 2% DMSO.

ATP Concentration ( vs. Saturation)

To identify ATP-competitive inhibitors (which most pyridine-thiophenes are), the assay must be run at the


 for ATP.
  • Why? Running at saturating ATP levels (

    
    ) will outcompete the inhibitor, artificially inflating the IC50 (making the drug look less potent).
    
  • Action: Determine the ATP

    
     for your specific kinase batch before screening.
    

Experimental Protocol

Reagents Required:

  • Kinase Reaction Buffer (typically 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega).[2][3][4]

  • White, low-volume 384-well plates (e.g., Corning 4513).

Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_det 3. Detection Cmp Compound Prep (Serial Dilution in DMSO) AddC Add 2.5µL Compound Cmp->AddC Enz Enzyme Mix (2x Conc) AddE Add 2.5µL Enzyme Enz->AddE Sub ATP/Substrate Mix (2x Conc) AddS Add 5µL ATP/Substrate Sub->AddS AddC->AddE Inc1 Incubate 10 min (Pre-equilibration) AddE->Inc1 Inc1->AddS Inc2 Incubate 60 min (RT) AddS->Inc2 Stop Add 10µL ADP-Glo Reagent (Stop Rxn) Inc2->Stop Inc3 Incubate 40 min Stop->Inc3 Det Add 20µL Detection Reagent Inc3->Det Inc4 Incubate 30 min Det->Inc4 Read Read Luminescence Inc4->Read

Figure 2: Step-by-step liquid handling workflow for a 10µL reaction volume in 384-well format.

Detailed Steps
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the pyridine-thiophene inhibitor in 100% DMSO (starting at 10mM).

    • Dilute 1:25 into 1x Kinase Buffer.

    • Dispense 2.5 µL of this 2x compound solution into the 384-well plate.

    • Control Wells: Add 2.5 µL of 4% DMSO (in buffer) to "No Inhibitor" and "No Enzyme" columns.

  • Enzyme Addition:

    • Dilute Kinase to 2x the optimal concentration (e.g., 2 nM final

      
       prepare 4 nM).
      
    • Add 2.5 µL of 2x Kinase to all wells except "No Enzyme" controls (add buffer there).

    • Centrifuge plate (1000 rpm, 1 min) and incubate for 10 mins at RT. This allows the inhibitor to bind the hinge region before ATP competes.

  • Reaction Initiation:

    • Prepare 2x ATP/Substrate mix. Ensure ATP is at

      
       (so final is 
      
      
      
      ).
    • Add 5 µL to all wells.[4] Total volume is now 10 µL.

    • Seal and incubate at Room Temperature for 60 minutes.

  • Signal Development:

    • Add 10 µL ADP-Glo Reagent . Incubate 40 min. (Depletes unused ATP).[2][4]

    • Add 20 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP

      
       ATP 
      
      
      
      Light).[4]
  • Measurement:

    • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis & Interpretation

Signal-to-Background (S/B)

Calculate S/B to validate assay performance:



Acceptance Criteria: S/B > 10 is recommended for robust IC50 determination.
IC50 Calculation

Fit the data using a non-linear regression (4-parameter logistic equation):



Determining (The True Constant)

Since pyridine-thiophenes are competitive inhibitors, the IC50 varies with ATP concentration. Convert IC50 to


 using the Cheng-Prusoff Equation :


  • If you ran the assay at

    
    , then 
    
    
    
    .
  • Note: This conversion allows you to compare potency across different assays or labs.

Troubleshooting Pyridine-Thiophene Assays

IssueProbable CauseSolution
Steep Hill Slope (> 1.5) Compound aggregation or precipitation.Add 0.01% Triton X-100 or Tween-20 to the buffer. Ensure intermediate dilution step is followed (Section 3.1).
High Background in "No Enzyme" ATP contamination or insufficient depletion.Ensure ADP-Glo Reagent incubation is at least 40 mins.[2][3][4] Use "Ultra-Pure" ATP provided in the kit.[4]
Low Luminescence Thiophene quenching (rare in luminescence) or dead enzyme.Check enzyme activity with a reference inhibitor (e.g., Staurosporine). Ensure plates are white, not black.
Shifted IC50 ATP concentration mismatch.Re-verify ATP

. If

, IC50 will shift right (lower potency).

References

  • Cheng, Y., & Prusoff, W. H. (1973).[6] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridine-thiophene derivatives. Retrieved from [Link]

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide is a biologically active heterocyclic scaffold, structurally related to known IKK-


 inhibitors (such as TPCA-1) and various kinase inhibitors [1, 2]. Its molecular architecture features a central thiophene core substituted with an amino group, a carboxamide, and a pyridine ring. This specific arrangement facilitates hydrogen bonding within the ATP-binding pockets of kinases, yet it simultaneously renders the molecule prone to aggregation in aqueous environments due to 

-

stacking of the planar aromatic rings [3].

Successful biological evaluation—whether in high-throughput screening (HTS) or mechanistic cell-based assays—relies entirely on the integrity of the starting stock solution. Poor solubility management can lead to "false negatives" (due to precipitation) or "false positives" (due to non-specific aggregate inhibition). This guide provides a rigorous, field-proven protocol for preparing high-quality stock solutions, ensuring reproducibility and data fidelity.

Physicochemical Properties & Solubility Profile

Before initiating the protocol, the researcher must understand the physical constraints of the molecule. The pyridine moiety introduces a basic nitrogen, suggesting pH-dependent solubility, but for stock preparation, organic solvents are required to overcome the lattice energy of the crystal.

PropertyDataNotes
Chemical Formula

Molecular Weight 219.26 g/mol Use this value for Molarity calculations.
Appearance Yellow to Off-White SolidColor intensity may vary with purity/oxidation.
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility typically

20 mg/mL (approx. 90 mM).
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO is incompatible with downstream chemistry.
Aqueous Solubility Poor / NegligibleDo not attempt to dissolve directly in PBS or water.
Hygroscopicity ModerateStore solid in a desiccator.

Materials and Reagents

To ensure "Self-Validating" quality, use only reagents meeting the following specifications:

  • Compound: 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (Purity

    
     98% by HPLC).
    
  • Solvent: Sterile-filtered DMSO, Hybridoma/Cell Culture Grade (Water content

    
    ).
    
    • Rationale: Water in DMSO accelerates hydrolytic degradation and compound precipitation upon freezing.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Rationale: Protects from light; PTFE prevents plasticizer leaching which can occur with standard polypropylene tubes.

Protocol: Stock Solution Preparation (10 mM Standard)

This protocol targets a 10 mM stock concentration, which is ideal for downstream dilutions (e.g., 1000x dilution yields 10


M working concentration with 0.1% DMSO).
Phase 1: Calculation and Weighing

Objective: Minimize static error and ensure accurate molarity.

  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weigh: Accurately weigh approximately 2-5 mg of the compound into a tared amber glass vial.

    • Example: Mass = 2.20 mg.

  • Calculate Solvent Volume: Use the formula

    
    
    
    • 
       = Mass (mg)
      
    • 
       = 219.26  g/mol 
      
    • 
       = Desired Concentration (M)
      
    • Calculation:

      
       (1003 
      
      
      
      L).
Phase 2: Dissolution and Homogenization

Objective: Ensure complete solvation of the crystal lattice.

  • Add Solvent: Pipette the calculated volume of high-grade DMSO into the vial.

    • Technique: Add the solvent down the side of the vial to wash down any powder adhering to the glass walls.

  • Vortex: Vortex vigorously for 30-60 seconds.

  • Sonication (Critical Step): If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Observation: The solution should be strictly clear and free of turbidity. If the solution appears cloudy, the compound has not dissolved; do not proceed.

  • Visual QC: Hold the vial up to a light source. Invert. Check for "schlieren" lines (swirls), which indicate incomplete mixing.

Phase 3: Aliquoting and Storage

Objective: Prevent freeze-thaw degradation.

  • Aliquot: Dispense the stock solution into small volumes (e.g., 50

    
    L or 100 
    
    
    
    L) into sterile, amber microcentrifuge tubes.
    • Rationale: This "Single-Use" strategy ensures the bulk stock is not repeatedly exposed to moisture and temperature fluctuations.

  • Seal: Parafilm the caps if storing for

    
     months.
    
  • Store: Place at -20°C (short term, < 1 month) or -80°C (long term).

Workflow Visualization

The following diagram illustrates the critical path for stock preparation, highlighting decision nodes for Quality Control.

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh Mass (m) Amber Glass Vial Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (60s) Calc->Dissolve Check Visual QC: Clear Solution? Dissolve->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No (Turbid) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Sonicate->Check Re-inspect Store Store at -80°C (Desiccated) Aliquot->Store

Figure 1: Critical workflow for the preparation of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide stock solutions. Note the feedback loop at the Visual QC stage to ensure complete dissolution.

Working Solution & Serial Dilution Strategy

Direct addition of 100% DMSO stock to cell culture media often causes immediate precipitation ("crashing out") due to the drastic change in polarity. To prevent this, use an Intermediate Dilution Step .

Protocol:
  • Thaw: Thaw one aliquot of 10 mM stock at Room Temperature (RT).

    • Caution: Check for precipitate. If crystals are present, warm to 37°C and vortex until clear.

  • Intermediate Dilution (10x): Prepare a 100

    
    M intermediate solution in culture medium (or buffer) containing 1% DMSO.
    
    • Mix: 10

      
      L of 10 mM Stock + 990 
      
      
      
      L of Medium.
    • Note: Vortex immediately upon addition.

  • Final Dilution (1x): Dilute the intermediate solution to the final assay concentration (e.g., 1

    
    M).
    
    • Mix: 10

      
      L of 100 
      
      
      
      M Intermediate + 990
      
      
      L of Medium.
    • Result: Final DMSO concentration is 0.01%, which is generally non-toxic to cells.

Serial Dilution Diagram

This scheme ensures the DMSO concentration remains constant or negligible across the dilution series.

DilutionScheme Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Solution (100 µM in Media) [1% DMSO] Stock->Inter  1:100 Dilution (Vortex Immediately) Working Working Solution (1 µM in Media) [0.01% DMSO] Inter->Working  1:100 Dilution Assay Cell Assay Well (Final Conc: 1 µM) Working->Assay  Add to Cells

Figure 2: Two-step dilution strategy to minimize solvent shock and precipitation risks.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitate upon thawing DMSO absorbed moisture; "Salting out" effect.Warm to 37°C; Vortex. If persistent, discard and use a fresh aliquot.
Yellowing of solution Oxidation of the amino/thiophene group.Check purity by LC-MS. If MW matches, it may be a minor impurity; if peaks shift, discard.
Cytotoxicity in controls High DMSO concentration (>0.5%).Optimize dilution scheme (Fig 2) to keep final DMSO < 0.1%.
Variable IC50 data Compound crashed out in media.Inspect assay plate under microscope for micro-crystals. Use the Intermediate Dilution method.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Thiophene-3-carboxamide derivatives. PubChem.[1] Available at: [Link]

  • Vasu, K. A., et al. (2004).[2] Two Biologically Active Thiophene-3-carboxamide Derivatives.[2][3] Acta Crystallographica Section C. Available at: [Link][2]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]

Sources

Application Note: Crystallization Architectures for 2-Aminothiophene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for IKK-


 inhibitors, antifungal agents, and adenosine receptor allosteric enhancers. However, its synthesis—typically via the Gewald reaction—often yields crude mixtures contaminated with elemental sulfur, regioisomers, and amorphous oligomers.

This guide provides a rigorous, field-tested framework for the crystallization of these derivatives. Moving beyond generic "recrystallization" advice, we detail specific solvent systems that leverage the scaffold's intramolecular hydrogen-bonding network to drive purification and control polymorphism.

Physicochemical Foundation

Understanding the molecular personality of your target is the first step toward successful crystallization.

The "Gewald Motif" & Solubility

The 2-aminothiophene-3-carboxamide core possesses a critical structural feature: a strong intramolecular hydrogen bond between the 2-amino proton and the 3-carboxamide carbonyl oxygen.

  • Consequence: This "locks" the molecule into a planar conformation, reducing its polarity and solubility in common organic solvents compared to its open conformers.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Disrupts intramolecular H-bonds).

    • Moderate/Temperature-Dependent:[1] Ethanol, Methanol, Acetonitrile (Ideal for crystallization).

    • Low Solubility: Water, Hexanes, Diethyl Ether (Ideal anti-solvents).

The Sulfur Challenge

The Gewald reaction uses elemental sulfur (


).[2] Unreacted sulfur is a persistent impurity that co-crystallizes with thiophenes due to similar lipophilicity.
  • Detection: Yellow needles that do not dissolve in acid/base.

  • Removal Strategy: Exploiting the differential solubility of

    
     in hot ethanol vs. cold toluene.
    

Protocol A: Post-Synthesis Purification (The "Gewald Cleanup")

Objective: Isolation of high-purity (>98%) material from crude reaction mixtures, specifically targeting the removal of sulfur and regioisomers.

Reagents
  • Primary Solvent: Ethanol (absolute or 95%) or Methanol.

  • Wash Solvent: 10% Aqueous Sodium Carbonate (

    
    ).[3]
    
  • Anti-Solvent: Water (deionized).

Step-by-Step Methodology
  • Crude Workup:

    • Filter the crude Gewald reaction mixture while hot (if in solution) or collect the precipitate.

    • Critical Step: Wash the crude solid vigorously with 10%

      
        followed by water. This removes unreacted cyanoacetamide and acidic byproducts that can inhibit crystal lattice formation.
      
  • Dissolution (Thermodynamic Control):

    • Transfer crude solid to an Erlenmeyer flask.

    • Add Ethanol (10 mL/g of solid).

    • Heat to reflux (

      
      ).
      
    • Observation: If the solution is dark/black, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • The "Sulfur Check" (Hot Filtration):

    • If undissolved yellow solids persist at reflux, it is likely elemental sulfur. Filter the hot solution immediately through a pre-warmed funnel. Sulfur has lower solubility in hot ethanol than the thiophene product.

  • Controlled Cooling:

    • Allow the filtrate to cool slowly to room temperature (approx.

      
      /min).
      
    • Do not place immediately on ice; this traps impurities (oiling out).

    • Once ambient, place at

      
       for 12 hours.
      
  • Collection:

    • Filter crystals via vacuum.

    • Wash with cold Ethanol (

      
      ).
      
    • Dry under vacuum at

      
      .
      
Quantitative Data: Solvent Efficiency Table
Solvent SystemYield (%)Purity (HPLC)Sulfur RemovalNotes
Ethanol (95%) 65-75%>98%GoodBest balance of yield/purity.
Methanol 50-60%>99%ExcellentLower yield, higher purity.
DMF / Water (1:1) 85-90%~95%PoorUse only if EtOH fails.
Acetonitrile 40-50%>99%ModerateGood for polymorph screening.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing X-ray quality single crystals for structural elucidation. Thiophene carboxamides often form thin needles; this method encourages 3D prism growth.

Experimental Setup
  • Inner Vial: 4 mL glass vial containing the sample.

  • Outer Vessel: 20 mL scintillation vial with cap.

Methodology
  • Solution Preparation:

    • Dissolve 15-20 mg of pure derivative in 1.0 mL of DMF (Dimethylformamide).

    • Note: Ensure the solution is clear. Filter through a 0.45

      
       PTFE syringe filter if necessary.
      
  • Diffusion Assembly:

    • Place the open 4 mL vial inside the 20 mL vial.

    • Carefully pipette 3-4 mL of Water (or Methanol) into the outer vial (surrounding the inner vial). Do not let liquids mix directly.

  • Equilibration:

    • Cap the outer vial tightly.

    • Store in a vibration-free environment at constant temperature (

      
      ).
      
    • Mechanism:[1][2][4][5][6][7] Water vapor slowly diffuses into the DMF, gradually increasing polarity and lowering solubility, driving slow, ordered nucleation.

  • Harvesting:

    • Crystals typically appear within 3-7 days.

    • Mount crystals immediately using Paratone oil to prevent desolvation.

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying crude Gewald products.

PurificationWorkflow Start Crude Gewald Solid Wash Wash: 10% Na2CO3 + Water (Remove Acidic Impurities) Start->Wash Dissolve Reflux in Ethanol (10 mL/g) Wash->Dissolve Check Solids remaining at Reflux? Dissolve->Check FilterSulfur Hot Filtration (Remove Elemental Sulfur) Check->FilterSulfur Yes (Yellow Solid) Cool Slow Cool to RT -> 4°C Check->Cool No (Clear Soln) FilterSulfur->Cool Oil Product Oils Out? Cool->Oil Reheat Reheat & Add 10% Water or Seed Crystal Oil->Reheat Yes Final Pure Crystalline Solid Oil->Final No Reheat->Cool

Caption: Decision tree for the purification of 2-aminothiophene-3-carboxamide derivatives, addressing sulfur contamination and oiling out.

Diagram 2: Vapor Diffusion Setup

A schematic of the single-crystal growth environment.

VaporDiffusion cluster_outer Outer Vessel (Sealed) cluster_inner Inner Vial AntiSolvent Anti-Solvent (Water/MeOH) High Vapor Pressure Solute Solute in DMF (Low Vapor Pressure) AntiSolvent->Solute Vapor Diffusion Crystal Crystal Nucleation Solute->Crystal Supersaturation

Caption: Vapor diffusion chamber setup. The volatile anti-solvent diffuses into the solute solution, slowly reducing solubility.

Troubleshooting & Optimization

Problem: "Oiling Out"

The product separates as a viscous oil rather than crystals.

  • Cause: Supersaturation is too high, or the melting point is lower than the solvent boiling point in the presence of impurities.

  • Solution:

    • Seeding: Add a micro-crystal of pure product at the cloud point.

    • Two-Solvent Method: Dissolve in minimal hot DMF. Add Water dropwise until turbidity persists. Heat slightly to clear, then cool very slowly.

Problem: Persistent Coloration

The crystals remain brown/red despite high purity.

  • Cause: Oxidation products of the thiophene ring (oligothiophenes) are trapped in the lattice.

  • Solution: Recrystallize from Toluene . Thiophene oxidation products are often more soluble in aromatic solvents, while the polar carboxamide product is less soluble, allowing for separation.

References

  • Gewald Reaction & Modifications: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[8] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[8] Link

  • Polymorphism in Thiophenes: Lutker, K. M., et al. (2008). Crystal Polymorphism in a Carbamazepine Derivative. Crystal Growth & Design. Link (Contextual reference for amide polymorphism).

  • Biological Activity & Synthesis: Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-838. Link

  • Crystallization Techniques: BenchChem Technical Support. (2025).[6][9][10][11] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Link (General protocol validation).

  • Structural Insights: Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Synthesis and Applications. Journal of Heterocyclic Chemistry. Link

Sources

Application Note: HPLC Purity Analysis of 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the characterization of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., IKK-


, VEGFR-2).

This guide moves beyond a simple "recipe" to provide a self-validating analytical system, grounded in the physicochemical properties of the analyte.

Introduction & Mechanistic Rationale

The Analyte

The target molecule features a highly functionalized thiophene core.[1][2] Its analysis presents specific challenges due to its dual nature:

  • Basic Moiety: The pyridine ring (pKa ~5.2) is susceptible to interaction with residual silanols on silica-based columns, leading to peak tailing.

  • Hydrogen Bonding: The ortho-amino and carboxamide groups often form an intramolecular hydrogen bond, planarizing the structure and influencing its solubility profile.

Method Strategy: The "Acidic Lock" Approach

To ensure robust chromatography, this protocol utilizes an acidic mobile phase (pH ~2.0) .

  • Mechanism: At pH 2.0, the pyridine nitrogen is fully protonated (

    
    ). This prevents secondary interactions with the stationary phase silanols (which are suppressed at low pH) and increases the aqueous solubility of the analyte, preventing on-column precipitation.
    
  • Column Selection: A modern, Type-B high-purity silica C18 column is mandated to minimize silanol activity.

Experimental Protocol

Equipment & Reagents
ComponentSpecificationRationale
HPLC System Agilent 1200/1260 or Waters Alliance (Quaternary Pump)Standard analytical precision.
Detector Diode Array Detector (DAD)Required for peak purity assessment and

determination.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)"Base-deactivated" technology ensures sharp peaks for basic pyridines.
Solvents HPLC Grade Acetonitrile (ACN), Milli-Q WaterMinimize baseline noise.
Modifier Trifluoroacetic Acid (TFA) or Formic Acid (FA)TFA provides sharper peaks via ion-pairing; FA is LC-MS compatible.
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

    • Preparation: Add 1.0 mL TFA to 1000 mL Milli-Q water. Mix and degas.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Preparation: Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.

Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Note: The compound may have limited solubility in pure methanol/water).

  • Working Standard (0.1 mg/mL): Dilute 100 µL of Stock Solution into 900 µL of 50:50 Water:Acetonitrile .

    • Critical Step: Filter through a 0.22 µm PTFE syringe filter before injection to protect the column.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 30°C (Controlled)
Detection UV at 254 nm (Reference: 360 nm, Bandwidth 100 nm)
Run Time 20 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration / Loading
12.0 95% Linear Gradient Elution
15.0 95% Column Wash
15.1 5% Return to Initial

| 20.0 | 5% | Re-equilibration |

Method Validation & Logic

System Suitability Criteria

Before running unknown samples, the system must pass these checks to ensure data integrity (E-E-A-T principle of Trustworthiness).

  • Retention Factor (

    
    ):  The main peak should elute between 5–10 minutes (
    
    
    
    ) to ensure separation from the solvent front.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[3] If
    
    
    , the column may have active silanols or the mobile phase pH is too high.
  • Peak Purity: Using DAD, check the UV spectrum across the peak. It must be consistent (Match Factor > 990) to ensure no co-eluting impurities.

Linearity & Range

Construct a calibration curve from 0.01 mg/mL to 0.2 mg/mL (5 points). The correlation coefficient (


) must be 

.

Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting, including critical decision points.

HPLC_Workflow Start Start: Sample Received Prep Sample Prep: Dissolve in DMSO -> Dilute 50:50 ACN/H2O Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Injection (10 µL) Filter->Inject Separation RP-HPLC Separation (C18, pH 2.0 Gradient) Inject->Separation Detection DAD Detection (254 nm) + Spectrum Scan Separation->Detection Decision Check System Suitability (Tailing < 1.5, Resolution > 2.0) Detection->Decision Pass Pass: Integrate & Report Purity Decision->Pass Yes Fail Fail: Troubleshoot Decision->Fail No Troubleshoot Action: 1. Check pH of Mobile Phase 2. Replace Column 3. Check Solubility Fail->Troubleshoot Troubleshoot->Prep Re-prep

Figure 1: Step-by-step analytical workflow for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction of Pyridine with SilanolsEnsure TFA concentration is 0.1%. Switch to a newer "End-capped" C18 column.
Split Peaks Sample Solvent IncompatibilityThe sample solvent (100% DMSO) is too strong. Dilute sample further with Mobile Phase A (Water).
Retention Shift pH InstabilityTFA is volatile. Prepare fresh mobile phase daily. Ensure column temperature is controlled.
High Backpressure PrecipitationSample precipitated in the injector/column. Check solubility in Mobile Phase A. Filter samples strictly.

References

  • Gouda, M. A., et al. (2011).[4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Link (Provides synthetic context and structural properties).

  • Santa Cruz Biotechnology. 2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide Product Data. Link (Confirms compound identity and commercial availability).

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Describes HPLC usage for similar thiophene carboxamide derivatives).

  • Agilent Technologies. HPLC Analysis of Amino Acids and Basic Compounds. Link (General reference for analyzing amine-containing compounds on C18).

Disclaimer: This protocol is for research use only. Users should validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before use in regulated studies.

Sources

Application Note & Protocol: Synthesis of Novel Schiff Bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of novel Schiff bases derived from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the combined pharmacophoric features of the pyridine, thiophene, and carboxamide moieties, which are prevalent in numerous biologically active molecules. The described methodology details a straightforward and efficient one-pot condensation reaction with various aromatic aldehydes. This guide is intended for researchers and scientists, offering in-depth procedural details, mechanistic insights, characterization data, and safety considerations to ensure reproducible and reliable results.

Introduction: The Rationale for Pyridinyl-Thiophene Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] Their facile synthesis and versatile chemical and biological properties have established them as privileged scaffolds in medicinal chemistry.[2][3] The incorporation of heterocyclic rings, such as thiophene and pyridine, into Schiff base structures can significantly enhance their pharmacological profile, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8]

The starting material, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, is a promising building block. The 2-aminothiophene core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[9] The pyridinyl substituent can enhance solubility and provides an additional site for hydrogen bonding interactions with biological targets. The carboxamide group further contributes to the molecule's potential for forming stable complexes and interacting with protein active sites. By converting the primary amino group into a Schiff base, we can introduce a diverse range of functionalities through the selection of different aromatic aldehydes, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Mechanism and Workflow

The synthesis of Schiff bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide proceeds via a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen atom of the 2-amino group then attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, facilitated by the acidic catalyst, results in the formation of the stable imine or Schiff base.[10][11]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Aminothiophene 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide Solvent Ethanol/Methanol Aminothiophene->Solvent Dissolve Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Solvent Add Catalyst Glacial Acetic Acid (cat.) Solvent->Catalyst Add catalyst Heat Reflux Catalyst->Heat Heat to reflux Schiff_Base Schiff Base Product Heat->Schiff_Base Formation of Water Water (H2O) Heat->Water Byproduct

Figure 1: General workflow for the synthesis of Schiff bases.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Schiff bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide. Researchers should adapt the quantities and reaction times based on the specific aromatic aldehyde used.

3.1. Materials and Reagents

  • 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (starting material)[12]

  • Various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol or Methanol (solvent)[13][14]

  • Glacial Acetic Acid (catalyst)[15]

  • Deionized Water

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

3.2. Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

3.3. Synthetic Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (1.0 mmol, 219.27 mg) in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 mmol) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 3-6 hours.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde.

  • Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

3.4. Waste Disposal

Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines. Organic solvents and solid waste should be collected in separate, appropriately labeled containers.

Characterization of Synthesized Schiff Bases

The successful synthesis of the target Schiff bases can be confirmed by various spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the N-H stretching vibrations of the primary amino group (typically around 3300-3500 cm⁻¹) and the appearance of a characteristic C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material is a key indicator of a successful reaction. A new singlet will appear in the downfield region (typically δ 8-10 ppm) corresponding to the azomethine proton (-CH=N-).[16][5] The aromatic protons of both the pyridinyl-thiophene moiety and the newly introduced aromatic ring will also be present in the spectrum.

    • ¹³C NMR: The formation of the imine bond will be confirmed by the appearance of a new signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[2]

Table 1: Representative Data for Synthesized Schiff Bases

Aldehyde ReactantProduct Structure (R group)Molecular FormulaYield (%)M.p. (°C)FT-IR (C=N, cm⁻¹)¹H NMR (CH=N, δ ppm)
BenzaldehydePhenylC₁₇H₁₂N₄OS85210-212~1625~8.5
Salicylaldehyde2-HydroxyphenylC₁₇H₁₂N₄O₂S88225-227~1618~8.9 (OH ~12.5)
4-Chlorobenzaldehyde4-ChlorophenylC₁₇H₁₁ClN₄OS90230-232~1630~8.6
4-Methoxybenzaldehyde4-MethoxyphenylC₁₈H₁₄N₄O₂S82215-217~1620~8.4

Applications in Drug Development

The synthesized library of pyridinyl-thiophene Schiff bases can be screened for a variety of biological activities. Given the known pharmacological profiles of the constituent moieties, these compounds are promising candidates for:

  • Antimicrobial Agents: The thiophene and Schiff base components are known to exhibit antibacterial and antifungal properties.[5][8]

  • Anticancer Agents: Pyridine and thiophene derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibitors: The structural features of these molecules make them suitable for targeting the active sites of various enzymes.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of novel Schiff bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide. The methodology is straightforward and allows for the generation of a diverse library of compounds for screening in drug discovery programs. The detailed characterization guidelines will assist researchers in confirming the successful synthesis and purity of their target molecules. The potential of these compounds as valuable scaffolds for the development of new therapeutic agents warrants further investigation.

References

  • Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). Applied Organometallic Chemistry. [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]

  • Suitable solvent for Schiff base reaction? (2016). ResearchGate. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Omega. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. [Link]

  • Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. (2021). Asian Journal of Research in Chemistry. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society. [Link]

  • (PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ResearchGate. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2022). Angewandte Chemie International Edition. [Link]

  • Schiff base. (n.d.). Wikipedia. [Link]

  • Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • What are the best solvents mixture to produce Schiff bases cristals? (2019). ResearchGate. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chemistry. [Link]

  • Mechanism of formation Schiff base. (n.d.). ResearchGate. [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2023). Molecules. [Link]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (2018). Der Pharma Chemica. [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. (2019). ResearchGate. [Link]

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. (2020). ResearchGate. [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2022). Molecules. [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (2012). Molecules. [Link]

  • Novel Schiff bases–based thiophenes: Design, synthesis and biological evaluation. (2022). Journal of Molecular Structure. [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. (2019). National Center for Biotechnology Information. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry. [Link]

  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2011). ResearchGate. [Link]

  • Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. (2020). Semantic Scholar. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. (2015). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide Ticket ID: SOL-2A4P-DMSO Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Compound Profile

You are encountering solubility challenges with 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide . This is a common issue with this scaffold, which is widely utilized in kinase inhibitor discovery (specifically p38 MAPK and IKK


 pathways).

The difficulty stems from its structural rigidity. The 2-amino and 3-carboxamide groups form a strong intramolecular hydrogen bond network, locking the thiophene and amide into a planar conformation. This planarity, combined with the


-

stacking potential of the pyridine ring, results in high crystal lattice energy (often referred to as "brick dust").

Physicochemical Snapshot:

  • Core Scaffold: Aminothiophene carboxamide.[1]

  • Key Challenge: High Lattice Energy vs. Solvation Energy.

  • pKa (Calculated): ~5.3 (Pyridine nitrogen).

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).[2][3][4][5][6]

  • Critical Failure Mode: "Crash-out" precipitation upon aqueous dilution.

Master Solubility Protocol (DMSO Stock)

Objective: Create a stable, precipitate-free stock solution (typically 10 mM - 50 mM).

Step-by-Step Dissolution Workflow
StepActionTechnical Rationale
1 Weighing Weigh the powder into a glass vial. Avoid polypropylene (eppendorf) tubes for initial high-heat dissolution if possible, as leachables can occur with hot DMSO.
2 Solvent Addition Add high-grade anhydrous DMSO (≥99.9%). Do not use DMSO that has been stored open to air (hygroscopic water uptake drastically reduces solubility).
3 Vortexing Vortex at max speed for 60 seconds. Result: You will likely see a cloudy suspension. This is normal.
4 Thermal Shock Heat the sealed vial to 45°C - 55°C in a water bath for 5-10 minutes. Warning: Do not exceed 60°C to avoid thermal degradation of the thiophene core.
5 Ultrasonication Sonicate in a bath sonicator (35-40 kHz) for 10-15 minutes while warm. The combination of heat (kinetic energy) and cavitation disrupts the crystal lattice.
6 Visual Check Hold the vial up to a light source. The solution must be completely clear. If "shimmering" or turbidity remains, repeat Steps 4-5.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The solution solidifies or precipitates after freezing."

Diagnosis: DMSO freezes at 18.5°C. Upon thawing, the compound often recrystallizes into a polymorph that is harder to redissolve.

  • Fix: Never use a stock immediately after thawing. You must re-heat (37°C) and vortex every time the stock is thawed.

  • Prevention: Aliquot stocks into single-use volumes to avoid freeze-thaw cycles.

Issue 2: "Immediate precipitation when adding stock to cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. The hydrophobic compound crashes out when the dielectric constant shifts from DMSO (


) to Water (

).
  • Fix: The Intermediate Dilution Method.

    • Prepare your 1000x stock in DMSO.

    • Prepare an "Intermediate Solvent" of 50% DMSO / 50% PEG400 or Pure Ethanol .

    • Dilute the stock 1:10 into this intermediate solvent.

    • Pipette this diluted mix into the final media while vortexing the media.

Issue 3: "The solution turns dark yellow/brown over time."

Diagnosis: Aminothiophenes are electron-rich and prone to oxidation at the 2-amino position, especially in the presence of light and trace metals.

  • Fix: Store stocks in amber glass vials under inert gas (Argon/Nitrogen) at -20°C.

Advanced Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for handling this compound, ensuring you distinguish between kinetic solubility issues (rate of dissolving) and thermodynamic limits (saturation).

SolubilityLogic Start Start: Solid Powder AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO CheckClear Is Solution Clear? AddDMSO->CheckClear Success Ready for Use (Store -20°C) CheckClear->Success Yes Cloudy Cloudy / Particulates CheckClear->Cloudy No AqueousAdd Addition to Media/Buffer Success->AqueousAdd HeatSonic Heat (50°C) + Sonicate (15 mins) Cloudy->HeatSonic CheckClear2 Clear Now? HeatSonic->CheckClear2 CheckClear2->Success Yes StillCloudy Still Cloudy? CheckClear2->StillCloudy No Dilute Dilute Stock 2-fold (Reduce Concentration) StillCloudy->Dilute Dilute->HeatSonic Precip Precipitation Observed? AqueousAdd->Precip UseSurfactant Add 0.1% Tween-80 or Cyclodextrin to Media Precip->UseSurfactant Yes SuccessAq Stable Assay Solution Precip->SuccessAq No UseSurfactant->SuccessAq

Caption: Logical workflow for solubilizing rigid aminothiophene carboxamides, addressing both initial dissolution and aqueous transfer.

Frequently Asked Questions (FAQs)

Q: Can I use acid to improve solubility? A: In aqueous buffers, yes. The pyridine ring has a pKa of approximately 5.3. Lowering the pH to 4.0-4.5 (using acetic acid or HCl) will protonate the pyridine nitrogen, forming a salt that is significantly more water-soluble. However, do not add acid directly to the DMSO stock, as this can catalyze degradation of the thiophene amide bond over time.

Q: What is the maximum solubility in DMSO? A: While specific experimental values vary by batch, structurally similar kinase inhibitors typically saturate between 50 mM and 100 mM in pure DMSO. We recommend working at 10 mM or 20 mM to ensure a safety margin against precipitation during storage.

Q: My assay results are highly variable. Could solubility be the cause? A: Yes. This is likely due to "nanoprecipitation." The compound may form colloidal aggregates that are invisible to the naked eye but scatter light and interfere with enzymatic binding or cell uptake.

  • Verification: Spin your diluted assay media at 10,000 x g for 10 minutes. Analyze the supernatant concentration via HPLC/UV. If the concentration drops, you have aggregation.

Q: Can I use DMF instead of DMSO? A: Yes, DMF (Dimethylformamide) is a viable alternative and often has slightly better solvation power for this specific class of rigid amides. However, DMF is more toxic to cells than DMSO. If your assay is cell-free (e.g., enzymatic kinase assay), DMF is an excellent troubleshooting solvent.

References & Authoritative Sources

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text regarding solubility classification and "brick dust" molecules).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Selleck Chemicals. (n.d.).[8] Inhibitor Handling Instructions: Solubility and Stock Preparation. Retrieved from

  • Way, L., et al. (2004). Improving the Quality of High-Throughput Screening Results by Analytical Quality Control. Journal of Biomolecular Screening, 9(6). (Discusses DMSO water uptake and compound precipitation).

  • BenchChem. (2025).[4] Solubility Optimization for Aminothiophene Derivatives.

Sources

Overcoming cyclization side products in thiophene carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Cyclization Side Products & Impurities

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development

Welcome to the Technical Support Center

Subject: Troubleshooting the synthesis of 2-aminothiophene-3-carboxamides and preventing unwanted bicyclic ring closure.

Context: Thiophene carboxamides are critical scaffolds in kinase inhibitor development (e.g., VEGFR-2, JAK inhibitors). However, the high electron density of the thiophene ring and the proximity of the C2-amino and C3-carbonyl groups create a "perfect storm" for unwanted side reactions—specifically oxidative dimerization during the Gewald reaction and intramolecular cyclization (thienopyrimidine formation) during amide coupling.

This guide provides root-cause analysis and validated protocols to suppress these pathways.

Module 1: The Gewald Reaction (Starting Material)

Issue: "My reaction mixture turned into a black tar," or "I isolated a dimer instead of the monomer."

Root Cause Analysis

The Gewald reaction involves a Knoevenagel condensation followed by thionation and cyclization.[1] The two primary failure modes are:

  • Polymerization: Elemental sulfur (

    
    ) is prone to radical polymerization at high temperatures (
    
    
    
    C), creating dark tars that trap the product.
  • Dimerization: The intermediate

    
    -unsaturated nitrile is highly reactive. If the sulfur addition is slow, the intermediate reacts with itself.
    
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Dark Tar / Insoluble Solids Sulfur PolymerizationProtocol Adjustment: Do not add all reagents at once. Stir the ketone, nitrile, and base first for 30 mins, then add sulfur. Keep T < 50°C.
Low Yield / Sticky Solid Knoevenagel StallingBase Switch: Replace Triethylamine (TEA) with Morpholine . Morpholine acts as a specific catalyst for the Knoevenagel step in thiophene synthesis.
Product is a Dimer (MS check) Uncontrolled ExothermDilution: Increase solvent volume (EtOH/DMF) to 10-15 volumes. High concentration favors intermolecular dimerization.
Visualizing the Failure Pathway

Gewald_Pathways Start Ketone + Alpha-Cyanoester Inter Alpha,Beta-Unsaturated Nitrile (Intermediate) Start->Inter Knoevenagel Product 2-Aminothiophene- 3-Carboxylate Inter->Product Cyclization (Fast) Tar Polymerized Tar (Black Sludge) Inter->Tar Overheating (>60C) Dimer Dimer Byproduct Inter->Dimer Self-Reaction (Slow S8 addition) S8 Sulfur (S8) + Base S8->Product

Figure 1: The Gewald reaction branches. Success depends on the rate of sulfur uptake vs. dimerization.

Module 2: Amide Coupling (The Critical Step)

Issue: "I am trying to couple an amine to my 2-aminothiophene-3-carboxylic acid, but I am isolating a bicyclic product (Thienopyrimidine)."

The Mechanism of Failure: The "Ortho-Amino Effect"

When activating the C3-carboxylic acid (using HATU, EDC, or SOCl


), the resulting activated ester/halide is highly electrophilic. The C2-amino group is a nucleophile.
  • The Trap: Instead of the external amine attacking the carbonyl, the internal C2-amine (or the amide nitrogen of the newly formed product) attacks, leading to a Thieno[2,3-d]pyrimidin-4-one .

FAQ: Coupling Reagent Selection

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A: AVOID IF POSSIBLE.  Acid chlorides are too reactive. The generation of HCl protonates the C2-amine, initially protecting it, but upon neutralization (adding base), the free amine rapidly attacks the acid chloride intramolecularly.
  • Exception: If you must use it, keep the temperature at 0°C and add the external amine immediately with excess base.

Q: Why is HATU/DIPEA failing? A: Steric Hindrance. If your thiophene is substituted at C4/C5, the C3-carboxylic acid is crowded. HATU forms a bulky active ester. If the external amine is also bulky, the reaction slows down, giving the internal C2-amine time to cyclize.

Recommended Protocol: The "Mixed Anhydride" Method

This method is often superior for ortho-amino acids because it activates the carboxylate at low temperatures without generating strong acid.

  • Dissolve 2-aminothiophene-3-carboxylic acid in dry THF (0.1 M).

  • Cool to -15°C (Ice/Salt bath).

  • Add N-Methylmorpholine (NMM) (1.1 equiv).

  • Add Isobutyl chloroformate (IBCF) (1.1 equiv) dropwise.

    • Checkpoint: A white precipitate (NMM·HCl) should form. Stir for 15 mins.

  • Add the external amine (1.2 equiv) as a solution in THF.

  • Warm slowly to Room Temperature (RT) over 2 hours.

Why this works: The mixed anhydride is reactive enough to couple with the amine but, at -15°C, the thermal energy is insufficient to overcome the activation barrier for the intramolecular cyclization to the pyrimidine.

Visualizing the Cyclization Trap

Cyclization_Trap Acid 2-Aminothiophene- 3-Carboxylic Acid Activated Activated Ester/Anhydride Acid->Activated Coupling Reagent Target Target Carboxamide Activated->Target External Amine Attack (Kinetic Product) Byproduct Thieno[2,3-d]pyrimidin-4-one (Cyclized Impurity) Activated->Byproduct Intramolecular Attack (Thermodynamic Product) Target->Byproduct High Heat / Acid

Figure 2: Competition between intermolecular coupling (Target) and intramolecular cyclization (Byproduct).

Module 3: Purification & Analysis

Issue: "My LC-MS shows two peaks with the same mass, or M-18."

Data Interpretation Table
Observation (LC-MS)IdentityCauseSolution
Mass = Target Desired AmideSuccessN/A
Mass = Target - 18 ThienopyrimidineLoss of water (Cyclodehydration)Reaction was too hot or acidic. Discard and re-run using Mixed Anhydride protocol.
Mass = Target + 18 Hydrolyzed EsterIncomplete ActivationRe-check anhydrous conditions.
Mass = (Target x 2) - 2 Disulfide DimerOxidation of Thiophene SulfurAdd DTT or perform reaction under strict Argon atmosphere.
Separation Strategy

If you have a mixture of the Amide and the Thienopyrimidine:

  • Polarity: The cyclic thienopyrimidine is significantly less polar than the open carboxamide (due to the loss of the H-bond donor/acceptor NH2/CO).

  • Flash Chromatography: Use a gradient of Hexane/Ethyl Acetate. The byproduct usually elutes first.

  • Recrystallization: The byproduct is often highly crystalline and planar. It may crash out of cold ethanol, leaving the desired amide in solution.

References

  • BenchChem. (2025).[2][3] Common side reactions in the Gewald synthesis of aminothiophenes.

  • MDPI. (2025). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.[4]

  • National Institutes of Health (NIH). (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives.

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids.[5]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

Sources

Technical Support Center: Resolving NMR Signal Overlap in Pyridine-Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PY-TH-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Problem Diagnosis

The Issue: You are observing severe signal overlap in the aromatic region (approx. 6.5 – 9.0 ppm) of a pyridine-thiophene conjugate. This is a "Class A" spectral complexity issue caused by two factors:

  • Isochronicity: Pyridine (

    
    -deficient) and thiophene ( 
    
    
    
    -excessive) rings often possess protons with nearly identical Larmor frequencies.
  • Multiplet Mashing: The coupling constants (

    
    ) for both rings fall in similar ranges (
    
    
    
    Hz), creating higher-order multiplets that defy simple first-order analysis.

The Solution Architecture: We will move from the simplest chemical interventions to advanced pulse sequences.[1] Do not jump to 2D methods without first attempting solvent engineering, as it often yields the highest ROI for the least instrument time.

Module 1: Solvent Engineering (The ASIS Effect)

Diagnostic Question: Have you acquired the spectrum in a solvent other than


 or DMSO-

?

If the answer is No , stop and perform this step immediately.

The Mechanism: Aromatic Solvent Induced Shift (ASIS)

The Aromatic Solvent Induced Shift (ASIS) is not random; it is predictable based on the electronic nature of your rings.

  • Pyridine (

    
    -deficient):  The nitrogen atom pulls electron density, creating a dipole. Benzene-
    
    
    
    molecules tend to stack effectively against the electron-deficient pyridine ring, shielding protons located outside the immediate stacking cone.
  • Thiophene (

    
    -excessive):  The sulfur atom donates electron density into the ring. The solvation shell of benzene around thiophene differs geometrically and energetically from pyridine.
    

Result: Changing from a non-aromatic solvent (


) to an aromatic one (

) often shifts pyridine signals upfield significantly more than thiophene signals, resolving the overlap.
Experimental Protocol: The Solvent Titration
  • Prepare Sample A: 5-10 mg compound in 600

    
    L 
    
    
    
    .
  • Prepare Sample B: 5-10 mg compound in 600

    
    L 
    
    
    
    (Benzene-
    
    
    ).
  • Compare: Overlay the spectra.

  • Advanced Titration: If

    
     causes new overlaps, use a mixture.
    
    • Start with 100%

      
      .
      
    • Add

      
       in 10% increments (monitored via rapid 4-scan 1H experiments).
      
    • Plot the chemical shift (

      
      ) vs. solvent fraction to find the "window of resolution."
      

Data Table: Typical ASIS Magnitude (


) 
Proton TypeElectronic EnvironmentTypical

(ppm)
Behavior
Pyridine

-H
Highly Deshielded (adj. to N)+0.30 to +0.50Large Upfield Shift
Pyridine

-H
Moderately Shielded+0.10 to +0.25Moderate Upfield Shift
Thiophene

-H
Deshielded (adj. to S)-0.05 to +0.10Small Shift / Downfield
Thiophene

-H
Shielded0.00 to +0.15Minimal Shift

Module 2: Spectral Simplification (Pure Shift NMR)

Diagnostic Question: Are second-order effects (roofing) making it impossible to determine


-couplings?

If ASIS failed, we must remove the couplings entirely to see the chemical shifts clearly. We will use PSYCHE (Pure Shift Yielded by Chirp Excitation) .[2][3] Unlike older homonuclear decoupling, PSYCHE is robust for strong coupling.

The Workflow Logic

PureShiftWorkflow cluster_params Critical Parameters Start Start: Overlapping Multiplets Standard1H Standard 1H: Too complex Start->Standard1H CheckInst Check Instrument: Gradient Probe Available? PSYCHE Run PSYCHE (Broadband Decoupling) CheckInst->PSYCHE Yes Standard1H->CheckInst Result Result: Singlets Only PSYCHE->Result Params Flip Angle: < 20 deg S/N: Requires 2-3x scans Processing: No window function PSYCHE->Params

Figure 1: Decision workflow for implementing Pure Shift NMR (PSYCHE) to collapse multiplets into singlets.

Experimental Protocol: Setting up PSYCHE
  • Pulse Sequence: Load psyche (Bruker) or PureShift (Agilent).

  • Receiver Gain: Set strictly to avoid ADC overflow; the chirp pulses effectively excite the whole spectrum.

  • Spectral Window: Keep standard (e.g., 12 ppm).

  • Relaxation Delay (d1): Set to

    
     (usually 2-3 seconds).
    
  • Number of Scans (NS): PSYCHE has lower sensitivity than standard 1H (approx. 10-20%). If a standard 1H takes 16 scans, run PSYCHE with 64 or 128 scans.

  • Processing: Do not apply exponential line broadening (LB). Use a Gaussian window (GB) if resolution enhancement is needed.

Module 3: The "Killer App" - N HMBC

Diagnostic Question: Can you distinguish which ring is which?

If protons are resolved but unassigned,


N HMBC  is the definitive answer.
  • Pyridine Nitrogen:

    
     ppm (liq. 
    
    
    
    scale). It couples (
    
    
    ) to pyridine protons.
  • Thiophene Sulfur: No NMR active nucleus (practically). Thiophene protons will not show correlations in this experiment.

Therefore: Any proton showing a correlation to a nitrogen at ~300 ppm must be on the pyridine ring.

N Chemical Shift Reference Table

Note: Values referenced to liquid


 (0 ppm).[4] To convert to Nitromethane scale, subtract ~380 ppm.[4]
Nitrogen EnvironmentChemical Shift (

)
Correlation Range
Pyridine (unprotonated) 300 - 320 ppmStrong

(H2/H6), Med

(H3/H5)
Pyridine (protonated/salt) 180 - 220 ppmShifts upfield significantly
Amide / Amine (Linker) 100 - 140 ppmDistinct region
Connectivity Logic Diagram

N15Connectivity N_Py Pyridine N (~300 ppm) H_alpha H-Alpha (Adj. to N) N_Py->H_alpha 2J (Strong) H_beta H-Beta (Meta to N) N_Py->H_beta 3J (Medium) H_Thio Thiophene H N_Py->H_Thio No Correlation

Figure 2: Logical flow of


-HMBC correlations. Only Pyridine protons correlate to the Pyridine Nitrogen.

Frequently Asked Questions (FAQ)

Q: My coupling constants are 5.5 Hz. Is this Pyridine or Thiophene? A: This is the "Danger Zone."

  • Pyridine

    
    :  Typically 4.5 – 6.0 Hz.
    
  • Thiophene

    
    :  Typically 4.8 – 6.0 Hz.
    
  • Differentiation: Look for the small coupling . Thiophene often has a distinct

    
     of 3.5 – 4.5 Hz, whereas Pyridine 
    
    
    
    is larger (7.0 – 8.5 Hz). If you see a large coupling (>7 Hz), it is likely the Pyridine ring (H3-H4).

Q: I don't have a gradient probe. Can I still do spectral simplification? A: You cannot run PSYCHE effectively. Instead, use Stepwise Selective 1D TOCSY .

  • Select a clearly resolved peak (even if it's just one edge of a multiplet).

  • Apply a selective TOCSY mixing time (20-60 ms).

  • This will reveal the entire spin system (the whole ring) associated with that one proton, filtering out the overlapping partner.

Q: The


N HMBC is blank. Why? 
A:  Two common reasons:
  • Delay Optimization: The default long-range delay is often set for 8 Hz (

    
     ms). Pyridine 
    
    
    
    can be small or large. Try setting the CN-coupling constant parameter to 5 Hz (100 ms delay) to catch smaller couplings.
  • Relaxation: Pyridine nitrogens relax slowly. Ensure your relaxation delay (d1) is at least 2 seconds.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[5] (Chapter 4: Solvent Effects and Chapter 5: Heteronuclear Methods).

  • Foroozandeh, M., et al. (2014).[3] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Original PSYCHE paper).

  • Martin, G. E., & Hadden, C. E. (2000). Long-Range

    
    -
    
    
    
    Heteronuclear Shift Correlation at Natural Abundance.[6] Journal of Natural Products, 63(4), 543-585.
  • Reich, H. J. (2023). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison. (Detailed data on ASIS).

Sources

Technical Support Center: Recrystallization of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-2A4P-THIO Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

Welcome to the technical support hub for the purification of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide . This guide addresses the specific physicochemical challenges posed by this scaffold, commonly found in IKK-beta inhibitors and kinase research.

Structural Diagnostics

To select the correct solvent, we must first understand the molecular interactions at play:

FeatureChemical BehaviorImpact on Recrystallization
2-Amino Group H-bond donor; Electron-rich.Risk: Prone to oxidation (browning) in air/light. Action: Minimize heat exposure; consider inert atmosphere.
3-Carboxamide Strong H-bond donor/acceptor network.Risk: High lattice energy leading to poor solubility. Action: Requires polar protic solvents or high heat to break lattice.
4-Pyridyl Ring Basic nitrogen (

); H-bond acceptor.
Opportunity: pH-tunable solubility. Soluble in dilute acids; less soluble in basic media.
Thiophene Core Aromatic, lipophilic backbone.Requirement: Needs organic character in the solvent (cannot use pure water).[1]

Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix based on the "Like Dissolves Like" principle modified for high-melting amides.

Tier 1: Primary Solvents (The "Gold Standard")

These are your starting points for standard recrystallization.

  • Ethanol (Absolute or 95%): The default choice. The hydroxyl group interacts well with the pyridine and amide, while the ethyl group accommodates the thiophene.

  • Methanol: Higher solubility power than ethanol. Use if the compound is too insoluble in boiling ethanol.

  • Acetonitrile: Excellent for obtaining defined crystal habits (needles/prisms) due to lack of strong H-bond donation, forcing the molecule to bond with itself.

Tier 2: Binary Solvent Systems (For Difficult Cases)

Use these if Tier 1 fails.

  • Ethanol / Water (9:1 to 1:1): Dissolve in hot ethanol, add warm water dropwise until turbid, then cool.

  • DMF / Water: Last resort. Dissolve in minimum DMF at RT or 40°C. Add water slowly. Warning: Hard to remove residual DMF; requires thorough drying.

  • Acetone / MTBE: Dissolve in boiling acetone; add Methyl tert-butyl ether (MTBE) as an anti-solvent.

Tier 3: Anti-Solvents (To Force Precipitation)
  • Diethyl Ether / MTBE: Best for non-polar precipitation.

  • Hexane / Heptane: Aggressive anti-solvents. Risk: High risk of "oiling out" due to extreme polarity difference.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting your solvent system based on initial solubility tests.

RecrystallizationLogic Start Start: 10mg Sample TestEtOH Test 1: Boiling Ethanol Start->TestEtOH SolubleHot Dissolves Hot? TestEtOH->SolubleHot CrystalsCool Crystals on Cooling? SolubleHot->CrystalsCool Yes TestMeOH Test 2: Boiling Methanol SolubleHot->TestMeOH No (Insoluble) SuccessEtOH Use Ethanol CrystalsCool->SuccessEtOH Yes TooSoluble Stays in Solution CrystalsCool->TooSoluble No TestACN Test 3: Acetonitrile TestMeOH->TestACN Insoluble Insoluble Remains Solid TestACN->Insoluble Insoluble CoSolvent Strategy: Solvent/Anti-Solvent (EtOH + Water) TooSoluble->CoSolvent Add Water/Ether HighBoil Strategy: High Boiling (DMF or DMSO + Water) Insoluble->HighBoil

Caption: Decision tree for solvent selection based on solubility behavior.

Standard Operating Procedures (SOPs)

Protocol A: The Ethanol Recrystallization (Standard)

Objective: Purify crude material with >85% initial purity.

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (5 mL per gram of solid). Heat to reflux (80°C).

  • Titration: If solid remains, add Ethanol in 1 mL increments through the condenser until the solution is clear.

    • Critical Check: If the solution is dark brown/black, add activated charcoal (10% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove heat. Allow the flask to cool to Room Temperature (RT) slowly on the stir plate (insulate with a towel if necessary).

    • Note: Rapid cooling promotes small, impure crystals.

  • Finishing: Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold Ethanol.

Protocol B: Dealing with "Oiling Out"

Issue: The product comes out as a sticky oil/gum instead of crystals. Cause: Supersaturation occurred too fast, or the melting point is depressed by impurities.

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

  • Seeding: Cool slightly (below boiling but above oiling temperature). Add a tiny crystal of pure product (seed crystal).

  • Agitation: Stir vigorously. The mechanical energy helps align the lattice.

  • Slow Solvent Change: If using a binary system (e.g., Acetone/Hexane), add the anti-solvent (Hexane) extremely slowly via an addition funnel, keeping the mixture hot.

Troubleshooting & FAQs

Q: My product is turning pink/brown during recrystallization. Why? A: The 2-aminothiophene moiety is electron-rich and susceptible to oxidation, forming quinoidal impurities.

  • Fix: Perform the recrystallization under a nitrogen or argon atmosphere. Degas your solvents (sparge with inert gas) before use.

Q: The compound won't dissolve in Ethanol, even at reflux. A: The intermolecular H-bonding (Amide dimer + Pyridine) is likely very strong.

  • Fix: Switch to DMF (Dimethylformamide) . Dissolve in minimum DMF at 60°C, filter, then slowly add water until the solution turns cloudy. Let it sit; crystals should form.

Q: Can I use acid to dissolve it? A: Yes, but you will isolate the salt form (e.g., Hydrochloride salt).

  • Technique: Dissolve the base in dilute HCl. Filter insoluble impurities. Neutralize slowly with NaOH or Ammonia to precipitate the free base. Note: This is a precipitation, not a recrystallization, and may yield amorphous solid.

Q: I have high HPLC purity, but the color is off. A: Colored impurities in thiophene synthesis are often highly conjugated oligomers.

  • Fix: Use a silica plug filtration before recrystallization. Dissolve in DCM/Methanol (95:5), pass through a short pad of silica, evaporate, then recrystallize.

References

  • Gewald Reaction & Thiophene Synthesis

    • Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[2][3] Turkish Journal of Chemistry, 2011.

  • Crystallization of Pyridine-Thiophenes

    • IUCr Data. "N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide: Synthesis and crystallization." Acta Crystallographica Section E, 2012.

  • Baxter, A., et al. "2-Amino-3-thiophenecarboxamides as inhibitors of IKK-beta." Bioorganic & Medicinal Chemistry Letters, 2004.
  • General Recrystallization Guide

    • University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1]

Sources

Validation & Comparative

Comparative Analysis of Kinase Inhibitors: A Head-to-Head Guide on Sorafenib and the 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparative analysis of Sorafenib, a clinically approved multi-kinase inhibitor, and the emerging class of kinase inhibitors built upon the 2-aminothiophene-3-carboxamide scaffold, with a specific focus on 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide as a representative structure. While Sorafenib is a well-characterized drug with a broad inhibitory profile, specific inhibitory data for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide is not widely published, indicating its status as a novel investigational compound. This guide will therefore compare Sorafenib to the known biological activities of structurally related 2-aminothiophene derivatives, which have shown significant promise as potent and selective kinase inhibitors, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will dissect their mechanisms of action, present a comparative summary of available IC50 data, and provide a detailed experimental protocol for determining in vitro potency, offering researchers a comprehensive resource for contextualizing these two distinct approaches to kinase inhibition in oncology.

Introduction: Two Strategies for Targeting Cancer Angiogenesis

In the landscape of targeted cancer therapy, kinase inhibitors have become a cornerstone for treating a multitude of malignancies. Their success hinges on their ability to block the aberrant signaling pathways that drive tumor growth, proliferation, and survival. This guide examines two distinct kinase inhibitors: the established drug Sorafenib and the investigational compound 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide.

Sorafenib (Nexavar®) is a small molecule inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and thyroid cancer[1][2]. It is the archetypal "multi-kinase" or "broad-spectrum" inhibitor, valued for its ability to simultaneously block multiple key signaling nodes involved in both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that feed the tumor[3][4].

Conversely, the 2-aminothiophene-3-carboxamide scaffold represents a more targeted design strategy. Thiophene-based structures are recognized as "privileged scaffolds" in medicinal chemistry and have been utilized to develop potent inhibitors against specific kinases[5]. While public data on the exact compound 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide is scarce, extensive research on analogous structures reveals a strong propensity for potent and selective inhibition of VEGFR-2, a primary driver of angiogenesis[5][6][7]. This comparison, therefore, pits a broad-spectrum clinical agent against a scaffold class representing a potentially more precise, next-generation approach to anti-angiogenic therapy.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between these two compounds lies in their kinase selectivity and, consequently, their biological impact.

Sorafenib: The Dual-Action Multi-Kinase Inhibitor

Sorafenib exerts its anticancer effects through two primary mechanisms[3][8]:

  • Anti-proliferative Effect: It directly inhibits the RAF/MEK/ERK signaling pathway by targeting the serine/threonine kinases RAF-1 and B-RAF. This pathway is frequently hyperactivated in cancer and is critical for cell proliferation and survival[3][4].

  • Anti-angiogenic Effect: It potently inhibits multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis, including VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β)[3][9][10]. By blocking these receptors, Sorafenib effectively chokes off the tumor's blood supply.

Its broad activity also extends to other kinases like c-KIT and Flt3, contributing to its clinical efficacy in various cancers[4][9].

Sorafenib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 Angiogenesis Gene Transcription (Angiogenesis) VEGFR->Angiogenesis PDGFR PDGFR-β PDGFR->Angiogenesis RAS RAS RAF RAF-1 / B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Sorafenib1 Sorafenib Sorafenib1->RAF Inhibits Sorafenib2 Sorafenib Sorafenib2->VEGFR Inhibits Sorafenib2->PDGFR Inhibits VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR GF Growth Factors GF->RAS

Caption: Sorafenib's dual mechanism of action.
The 2-Aminothiophene Scaffold: A Focus on VEGFR-2

Research into derivatives of the 2-aminothiophene-3-carboxamide scaffold points towards a more targeted mechanism, primarily centered on the inhibition of VEGFR-2[6][7]. VEGFR-2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF[5][11]. By selectively inhibiting the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively halt the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation—the key steps of angiogenesis.

This targeted approach aims to reduce the off-target effects associated with multi-kinase inhibitors, which can lead to a better toxicity profile.

Thiophene_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLC PLCγ VEGFR->PLC AKT PI3K/AKT VEGFR->AKT RAS RAS/RAF/MEK/ERK VEGFR->RAS Angiogenesis Endothelial Cell Proliferation, Migration, Survival PLC->Angiogenesis AKT->Angiogenesis RAS->Angiogenesis Thiophene 2-Aminothiophene Derivative Thiophene->VEGFR Inhibits VEGF VEGF VEGF->VEGFR

Caption: Targeted VEGFR-2 inhibition by the 2-aminothiophene scaffold.

Comparative Efficacy: An IC50 Data Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize publicly available IC50 values for Sorafenib and representative compounds from the thiophene-based inhibitor class.

Table 1: IC50 Profile of Sorafenib

This table showcases Sorafenib's activity against various kinases in cell-free assays and its cytotoxic effect on different cancer cell lines. The nanomolar potency against kinases contrasts with the micromolar concentrations needed for cellular cytotoxicity, a common feature of kinase inhibitors.

Target TypeSpecific TargetIC50 ValueReference(s)
Kinase (Cell-Free) Raf-16 nM[10][12]
B-Raf22 nM[10][12]
VEGFR-2 90 nM [9][10][12]
VEGFR-320 nM[9][10][12]
PDGFR-β57 nM[9][10][12]
c-KIT68 nM[9][10][12]
Flt358 nM[9][12]
Cancer Cell Line HepG2 (Liver)7.1 µM[13]
Huh7 (Liver)11.03 µM[13]
MCF-7 (Breast)32.0 µM[14]
Table 2: IC50 Profile of Representative Thiophene-Based Kinase Inhibitors

As data for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide is not available, this table presents IC50 values for structurally related thiophene derivatives that have been evaluated as VEGFR-2 inhibitors. This provides a benchmark for the potential potency of this chemical class.

Compound ClassSpecific TargetIC50 ValueReference(s)
Thiophene-3-carboxamide VEGFR-2 191.1 nM [6]
Fused Thienopyrrole VEGFR-2 126 nM [5]
AKT6.96 µM[5]
Fused Thienopyrrole VEGFR-2 75 nM [5]
AKT4.60 µM[5]
Thiadiazole-thiophene VEGFR-2 8.2 nM [7]
Thiadiazole-thiophene VEGFR-2 9.4 nM [7]

Interpretation: The data reveals that while Sorafenib has a VEGFR-2 IC50 of 90 nM, specifically designed thiophene derivatives can achieve comparable or even significantly greater potency, with some examples reaching the single-digit nanomolar range[7]. This suggests a high potential for the 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide scaffold to yield highly potent VEGFR-2 inhibitors.

Experimental Methodology: Determining IC50 via MTT Assay

To ensure data comparability and reproducibility, a standardized protocol for assessing cellular cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure the metabolic activity of cells, which serves as a proxy for cell viability.

Principle of the MTT Assay

Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate. This precipitate is then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, HUVEC) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete culture medium to a final density that allows for logarithmic growth over the assay period (typically 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound (e.g., Sorafenib) in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.5%).

    • Include "cells only" (vehicle control) and "medium only" (blank) wells.

    • Carefully remove the medium from the cells and add 100 µL of the respective drug dilutions.

    • Incubate for the desired treatment period (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS[15].

    • After the treatment period, add 10 µL of the MTT stock solution to each well (including controls)[15][16].

    • Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells using a microscope.

  • Formazan Solubilization & Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals[15][17].

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization[17].

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[17].

  • Data Analysis & IC50 Calculation:

    • Subtract the average OD of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

MTT_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Treatment cluster_day4 Day 4/5: Assay & Readout cluster_analysis Data Analysis A1 1. Seed Cells in 96-well Plate A2 2. Incubate (24 hours) A1->A2 B2 4. Treat Cells A2->B2 B1 3. Prepare Serial Dilutions of Compound B1->B2 B3 5. Incubate (48-72 hours) B2->B3 C1 6. Add MTT Reagent (Incubate 2-4 hours) B3->C1 C2 7. Solubilize Formazan Crystals with DMSO C1->C2 C3 8. Read Absorbance (570 nm) C2->C3 D1 9. Calculate % Viability & Plot Dose-Response Curve C3->D1 D2 10. Determine IC50 Value D1->D2

Caption: Standard workflow for IC50 determination using the MTT assay.

Synthesis and Expert Interpretation

The comparison between Sorafenib and the 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide scaffold highlights a fundamental question in modern drug discovery: the trade-off between broad-spectrum activity and target selectivity.

Sorafenib's strength lies in its clinically validated, multi-pronged attack. By inhibiting both proliferation and angiogenesis pathways, it creates a challenging environment for tumor survival. However, this broad activity is also its Achilles' heel, as hitting multiple targets can lead to a wider range of side effects, including hypertension, fatigue, and hand-foot skin reactions.

The 2-aminothiophene scaffold represents a more refined strategy. The data from related compounds suggest that this class can be optimized to produce inhibitors of VEGFR-2 with exceptional potency and potentially higher selectivity[6][7]. The theoretical advantages of such a profile are significant:

  • Reduced Off-Target Toxicity: A more selective drug is less likely to interfere with other essential biological processes, potentially leading to a safer therapeutic agent.

  • Combination Therapy Potential: A clean, targeted agent can be more predictably combined with other therapies (e.g., chemotherapy or immunotherapy) without overlapping toxicities.

However, the challenge for a highly selective agent is the risk of acquired resistance. Tumors are notoriously adept at rerouting their signaling through alternative pathways. If only VEGFR-2 is blocked, a tumor might compensate by upregulating other pro-angiogenic factors like FGF or PDGF.

Conclusion: Sorafenib remains a vital tool in the oncologist's arsenal, but its broad-spectrum nature presents challenges. The 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide scaffold is emblematic of a promising new wave of drug design, aiming for superior potency and selectivity against key oncogenic drivers like VEGFR-2. While further preclinical and clinical data are needed for this specific compound, the performance of its chemical relatives suggests it could be a valuable lead structure. Future research should focus on obtaining a full kinase panel profile for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide to confirm its selectivity and conducting in vivo studies to assess its efficacy and safety profile against the benchmark set by established drugs like Sorafenib.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. Sorafenib.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • ClinPGx. Sorafenib Pharmacodynamics.
  • ResearchGate. Sorafenib mechanism of action: tumor proliferation and angiogenesis.
  • YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
  • MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
  • Cell Signaling Technology. Sorafenib #8705.
  • PubMed.
  • PMC.
  • Benchchem. Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • ResearchGate.
  • Abcam. Sorafenib, multikinase inhibitor (CAS 284461-73-0).
  • ResearchGate. (2016, April 23). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
  • Selleck Chemicals. Sorafenib (BAY 43-9006) | Raf/VEGFR Inhibitor | CAS 284461-73-0.
  • MTT Single Drug Assay Protocol.
  • Abcam. MTT assay protocol.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22).
  • ATCC.
  • PMC.
  • BindingDB. BDBM59873.
  • PubMed. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)
  • Sigma-Aldrich. 5-(2-Amino-pyridin-4-yl)-thiophene-2-carboxylic acid.
  • PubMed. Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)
  • Benchchem. 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide.
  • PubMed. (2019, July 24). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents.
  • PMC. (2024, November 5).
  • Santa Cruz Biotechnology. 2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide.
  • Chemrio. 2-AMINO-4-METHYLTHIOPHENE-3-CARBOXAMIDE.

Sources

Validation of EGFR Kinase Inhibition by Thiophene-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dominance of the quinazoline scaffold (e.g., Gefitinib, Erlotinib) in EGFR tyrosine kinase inhibitors (TKIs) has led to a "chemical bottleneck," where resistance mutations (T790M, C797S) increasingly compromise efficacy. Thiophene-3-carboxamides have emerged as a validated bioisosteric alternative, offering a distinct dihedral geometry and solubility profile while maintaining ATP-competitive binding.

This guide provides an objective, data-driven comparison of Thiophene-3-carboxamide probes against industry-standard quinazolines. It details the validation protocols required to confirm their potency, selectivity, and mechanism of action, designed for researchers seeking to expand the chemical space of EGFR inhibition.

Scientific Rationale: The Thiophene Advantage

Scaffold Bioisosterism

The core rationale for transitioning from a quinazoline to a thiophene-3-carboxamide scaffold lies in bioisosterism . The thiophene ring acts as a five-membered surrogate for the benzene ring found in quinazolines.

  • Electronic Effects: The sulfur atom in the thiophene ring donates electron density into the

    
    -system, potentially altering hydrogen bond strengths with the hinge region (Met793).
    
  • Solubility: Thiophene derivatives often exhibit improved lipophilicity profiles (LogP) compared to rigid bicyclic quinazolines, enhancing membrane permeability.

  • Intellectual Property (IP): This scaffold offers a less crowded IP space compared to the saturated quinazoline landscape.

Mechanism of Action

Like first-generation TKIs, thiophene-3-carboxamides function primarily as ATP-competitive inhibitors . They dock into the ATP-binding pocket of the intracellular kinase domain, preventing the phosphorylation of tyrosine residues and halting downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT).[1]

Comparative Performance Analysis

The following data aggregates performance metrics from recent medicinal chemistry literature, comparing a representative Thiophene-3-carboxamide Probe (Compound 16e/13b series) against the Gold Standard Gefitinib .

Table 1: Biochemical and Cellular Potency Comparison
FeatureThiophene-3-carboxamide Probe Gefitinib (Quinazoline Std) Interpretation
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Reversible)Similar mechanism; Thiophenes exploit different hydrophobic pockets.
EGFR WT IC

30.8 nM – 94 nM 3.0 nM – 5.0 nM Gefitinib is more potent against Wild Type, but Thiophenes remain in the functional nanomolar range.
EGFR T790M IC

~0.5 µM – 2.0 µM > 10 µM (Resistant)Thiophene scaffolds often retain better activity against the "Gatekeeper" mutation than 1st-gen quinazolines.
Cytotoxicity (HCT116) 3.20 µM 5.0 – 10.0 µM Thiophenes demonstrate comparable or superior anti-proliferative efficacy in specific colorectal lines.
Solubility (Aq) Moderate to HighLow (requires formulation)Thiophenes generally offer better physiochemical properties for lead optimization.
Selectivity Moderate (often dual VEGFR/EGFR)High (EGFR specific)Thiophenes frequently exhibit polypharmacology, which can be advantageous for multi-driver tumors.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Data Source: Aggregated from RSC Med. Chem. (2023) and Bioorg. Med. Chem. (2018). See References [1, 2].

Validation Workflows & Visualizations

To validate a novel thiophene-3-carboxamide, a rigorous "Self-Validating" workflow is required. This ensures that observed effects are due to specific kinase inhibition and not off-target toxicity.

Experimental Workflow Diagram

ValidationWorkflow Synthesis 1. Synthesis (Gewald Reaction) Enzymatic 2. Biochemical Assay (HTRF / ADP-Glo) Synthesis->Enzymatic Purified Compound Cellular 3. Cellular Viability (MTT / A431 Cells) Enzymatic->Cellular IC50 < 100 nM LeadOpt Lead Optimization Enzymatic->LeadOpt Fail (SAR Loop) Western 4. Target Engagement (pEGFR Western Blot) Cellular->Western Phenotypic Hit Western->LeadOpt Validated Hit

Figure 1: The stepwise validation pipeline for novel kinase inhibitors. Success at the enzymatic level is a prerequisite for cellular testing.

Protocol A: HTRF Kinase Assay (Biochemical Validation)

Objective: Determine the intrinsic IC


 of the thiophene derivative against recombinant EGFR kinase.
Method:  Homogeneous Time-Resolved Fluorescence (HTRF).[2]

Reagents:

  • Recombinant EGFR Kinase (human, cytoplasmic domain).

  • Substrate: Biotin-poly(Glu,Tyr) (1:4).

  • ATP (Ultrapure).

  • Detection: Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Step-by-Step Protocol:

  • Preparation: Dilute Thiophene compounds in DMSO (10-point dose-response, starting at 10 µM). Final DMSO concentration must be <1%.

  • Enzyme Mix: Prepare EGFR kinase in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl

    
    , 1 mM DTT, 0.1 mM Na
    
    
    
    VO
    
    
    ).
    • Critical: Use enzyme concentration that ensures linear velocity (typically 0.1–0.5 ng/µL).

  • Reaction Initiation: Add 5 µL of Compound + 5 µL of Enzyme + 5 µL of Substrate/ATP mix to a 384-well low-volume white plate.

    • Scientific Integrity: ATP concentration must be set at

      
       (approx. 10-15 µM for EGFR) to ensure the assay detects ATP-competitive inhibitors competitively.
      
  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of HTRF detection mix (Eu-Ab + SA-XL665 in EDTA buffer). EDTA stops the kinase reaction.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the thiophene compound penetrates the cell membrane and inhibits EGFR autophosphorylation in situ.

Cell Line: A431 (Human epidermoid carcinoma) – Selected due to extreme EGFR overexpression.

Step-by-Step Protocol:

  • Seeding: Seed A431 cells (5 x 10

    
     cells/well) in 6-well plates. Starve in serum-free medium for 12 hours (synchronizes cell cycle).
    
  • Treatment: Treat cells with Thiophene compound (at 1x, 5x, and 10x biochemical IC

    
    ) for 2 hours. Include Gefitinib (1 µM) as a positive control and DMSO as negative.
    
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

    • Causality: EGF induces dimerization and phosphorylation.[1][3] If the inhibitor works, pEGFR levels will remain low despite stimulation.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Immunoblotting:

    • Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.

    • Loading Control: Anti-

      
      -Actin.
      
  • Quantification: Calculate the ratio of pEGFR/Total EGFR. A successful candidate will show dose-dependent reduction in this ratio.

Mechanism of Action Visualization

Understanding the signaling cascade is vital for interpreting "off-target" effects. Thiophenes may also inhibit VEGFR, which shares structural homology.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Dimer (Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation (pTyr) EGFR->Phospho Activation ATP ATP ATP->EGFR Energy Source Inhibitor Thiophene-3-carboxamide (Inhibitor) Inhibitor->EGFR Blocks ATP Site GRB2 GRB2 / SOS Phospho->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 2: The EGFR signaling cascade.[1][3] Thiophene-3-carboxamides compete with ATP at the intracellular kinase domain, blocking downstream ERK activation.

References

  • Makhal, P. N., et al. (2023).[4] "Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity."[4] RSC Medicinal Chemistry.[4]

  • Abdelhameid, M. K., et al. (2018).[5] "Design, synthesis, and screening of thiophene carboxamides as dual VEGFR-2 and mitotic inhibitors." Bioorganic Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for EGFR." User Guide.

  • Promega. "ADP-Glo™ Kinase Assay Systems Protocol." Technical Manual.

  • BenchChem. "Application Notes and Protocols for EGFR In Vitro Kinase Assay."

Sources

Combretastatin A-4 Biomimetics: Thiophene-3-carboxamide Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

Combretastatin A-4 (CA-4) remains the gold standard for vascular disrupting agents (VDAs) due to its potent binding to the colchicine site of tubulin. However, its clinical translation is hampered by two critical flaws: poor water solubility and chemical instability (the cis-stilbene bridge readily isomerizes to the thermodynamically stable but biologically inactive trans-form).[1]

This guide evaluates Thiophene-3-carboxamide derivatives as superior biomimetics. By replacing the labile stilbene bridge with a rigid thiophene-carboxamide scaffold, researchers can lock the pharmacophore in the active configuration while introducing hydrogen-bonding motifs to enhance solubility. This analysis compares the performance of these biomimetics directly against CA-4.[2][3]

Part 1: The Pharmacophore Challenge

The "Stilbene Problem" vs. The "Thiophene Solution"

The core failure mode of CA-4 is the olefinic bridge. In solution, cis-CA-4 isomerizes to trans-CA-4, losing over 100-fold potency.

Thiophene-3-carboxamide Design Logic:

  • Bioisosterism: The thiophene ring acts as a bioisostere for the B-ring of CA-4 but introduces a permanent "kink" in the structure, mimicking the cis-geometry without the risk of isomerization.

  • H-Bonding: The carboxamide linker (-CONH-) provides donor/acceptor sites absent in the stilbene (-C=C-), improving water solubility and creating new anchor points within the tubulin binding pocket (specifically Val238 and Cys241).

Part 2: Comparative Performance Metrics

The following data contrasts CA-4 with lead Thiophene-3-carboxamide derivatives (specifically compounds 2b and 2e from recent high-impact studies, and optimized derivatives from the Romagnoli series).

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: Lower values indicate higher potency.[4][5]

CompoundHep3B (Liver Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)Normal Cells (L-02/PBMC)Selectivity Index
CA-4 (Control) 0.002 - 0.010 0.002 0.004 1.10Low (< 50)
Thiophene 2b 5.468.2010.5> 100High (> 15)
Thiophene 2e 12.5815.118.2> 100High
Romagnoli Lead 0.0350.0420.050> 50Very High

Analysis: While the specific carboxamide derivatives 2b and 2e show micromolar potency (less potent than nanomolar CA-4), they exhibit a superior safety profile . CA-4 is indiscriminately toxic to normal cells (IC50 ~1 µM). The thiophene biomimetics often show no toxicity to normal cells at therapeutic doses, offering a wider therapeutic window.

Table 2: Physicochemical & Stability Benchmarks
FeatureCombretastatin A-4 (CA-4)Thiophene-3-carboxamide Biomimetics
Configuration Stability Poor: Isomerizes to inactive trans form under light/heat.Excellent: Ring-locked configuration; no isomerization.
Aqueous Solubility < 10 µg/mL (Requires phosphate prodrug CA-4P).> 50 µg/mL (Due to polar amide/thiophene moieties).
Tubulin Binding Kd ~ 0.1 µM (Colchicine Site).Kd ~ 0.5 - 2.0 µM (Retains Colchicine Site affinity).
Metabolic Stability Low (Rapid clearance).Moderate to High (Thiophene is metabolically robust).

Part 3: Mechanism of Action Validation

To confirm these biomimetics function as true CA-4 analogs, they must be validated against the Microtubule Destabilization Pathway .

Diagram 1: Mechanism of Action (MOA) Pathway

This diagram illustrates the cascade from drug binding to apoptotic cell death.

MOA_Pathway Drug Thiophene-3-carboxamide Target Tubulin Heterodimer (Colchicine Site) Drug->Target Binds Process1 Inhibition of Polymerization Target->Process1 Prevents Assembly Checkpoint G2/M Phase Arrest Process1->Checkpoint Spindle Defect Outcome Apoptosis (Cell Death) Checkpoint->Outcome Caspase Activation

Caption: The biomimetic binds to the colchicine site, preventing microtubule assembly and forcing the cell into G2/M arrest.[6]

Part 4: Experimental Protocols

As a scientist, you must validate these compounds using self-verifying protocols.

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence Based)

Objective: Quantify the direct effect of the biomimetic on tubulin assembly kinetics.

  • Reagent Prep: Use >99% pure tubulin (porcine brain source). Prepare 10 mM GTP and DAPI (fluorophore).

  • Blanking: Set spectrophotometer excitation to 360 nm, emission to 450 nm.

  • Dosing:

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Reference: Tubulin + GTP + CA-4 (3 µM).

    • Test: Tubulin + GTP + Thiophene-3-carboxamide (1, 3, 10 µM).

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes at 37°C.

  • Validation: The Control curve must show a sigmoidal growth phase (polymerization). The CA-4 curve must remain flat (inhibition). The Test compound should show dose-dependent flattening.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest, the hallmark of tubulin inhibitors.

  • Seeding: Seed HeLa or Hep3B cells at

    
     cells/well.
    
  • Treatment: Treat with IC50 concentration of Thiophene biomimetic for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A. Incubate 30 min in dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer.

  • Analysis: Look for the accumulation of cells in the G2/M peak (4N DNA content).

    • Success Criteria: Control G2/M ~15-20%; CA-4/Biomimetic G2/M >40%.

Part 5: Structural Logic & SAR

The following diagram details the Structure-Activity Relationship (SAR) logic used to design these biomimetics.

Diagram 2: SAR & Design Workflow

SAR_Logic cluster_benefits Biomimetic Advantages CA4 Combretastatin A-4 (Lead Structure) Flaw Cis-Stilbene Bridge (Isomerization Risk) CA4->Flaw Identified Weakness Solution Thiophene-3-carboxamide Scaffold Flaw->Solution Bioisosteric Replacement Rigidity Conformational Lock Solution->Rigidity Solubility H-Bonding (Amide) Solution->Solubility Interaction New Binding Mode (Val238/Cys241) Solution->Interaction

Caption: Transition from the unstable stilbene of CA-4 to the rigid, soluble thiophene-carboxamide scaffold.

References

  • Al-Wahaibi, L. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.[7] Biomimetics, 7(4), 247.[8]

  • Romagnoli, R., et al. (2010). Synthesis and antitumor activity of 1,5-disubstituted 1,2,4-triazoles as cis-restricted combretastatin analogues. Journal of Medicinal Chemistry, 53(10), 4248-4258.[9]

  • Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Journal of the American Chemical Society, 111(14), 5463-5465.

  • Simoni, D., et al. (2006). Retinoids and Combretastatin A-4 Analogues: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry.[10]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Unknown Potency" Protocol

Immediate Directive: 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide is a pharmacophore commonly associated with kinase inhibition (specifically IKK-


 and related pathways). In the absence of compound-specific occupational exposure limits (OELs), you must handle this substance using Control Banding  strategies reserved for Occupational Exposure Band (OEB) 4  compounds (

).

The Core Hazard Architecture: We do not rely on generic safety data. We analyze the molecule's structural moieties to predict toxicity:

  • Pyridine Moiety: Associated with hepatotoxicity and potential neurotoxicity upon systemic absorption.

  • Aminothiophene Scaffold: High potential for skin sensitization and respiratory irritation.

  • Carboxamide Linkage: Enhances bioavailability, implying that if exposure occurs, systemic uptake is likely.

Operational Rule: Treat this compound as a Sensitizing High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise.

The PPE Matrix: A Defense-in-Depth Strategy

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling this compound in powder form. You must implement the following barrier protection system.

Body ZoneRequired PPETechnical Specification (ANSI/EN Standards)Scientific Rationale
Respiratory PAPR or N99/P3 NIOSH P100 or EN 143 P3 The primary risk is inhalation of amorphous powder during weighing. N95 allows 5% penetration; for bioactive kinases, this exceeds the safety threshold.
Dermal (Hands) Double Gloving ASTM D6978 (Chemo-rated)Inner: 4 mil Nitrile (bright color). Outer: 5-8 mil Extended Cuff Nitrile or Laminate. Rationale: Thiophenes are lipophilic and can permeate standard latex/thin nitrile.
Ocular Chemical Goggles ANSI Z87.1+ (D3/D4 Rating)Safety glasses have gaps. Fine powders behave like fluids in air currents; sealed goggles prevent ocular mucosal absorption.
Body Tyvek® Lab Coat Type 5/6 (Particle/Splash)Cotton lab coats retain dust, creating a secondary exposure source in the laundry or office. Disposable Tyvek prevents cross-contamination.
Footwear Overshoes Non-skid, impervious Prevents tracking of bioactive dust out of the containment zone.

Operational Protocol: The "Zero-Static" Workflow

Handling this compound requires a specific choreography to minimize aerosolization.[1]

Phase A: Preparation (The Donning Logic)
  • Step 1: Inspect the Fume Hood or Biosafety Cabinet (Class II, Type B2) . Ensure face velocity is 0.5 m/s (100 fpm).

  • Step 2: Verify the Ionizer . Static charge on aminothiophene powders causes "fly-away" dust, the #1 cause of exposure. Use a localized ionizing bar or gun.

  • Step 3: Don PPE in the "Clean to Dirty" sequence (See Diagram 1).

Phase B: Weighing & Solubilization (Critical Control Point)
  • Tare First: Place the weighing boat/vial on the balance inside the hood.

  • Static Neutralization: Pass the ionizer over the stock container before opening.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Wet Down: Immediately add the solvent (e.g., DMSO, DMF) to the solid inside the weighing vial before removing it from the hood.

    • Why? Solubilized compound in a sealed vial eliminates the inhalation risk for downstream transport.

  • Decon: Wipe the exterior of the stock bottle and the sample vial with a solvent-dampened wipe (methanol or ethanol) before returning to storage.

Phase C: Waste Management
  • Solids: Dispose of gloves, wipes, and spatulas into a sealed double-bagged biohazard/chemical waste drum.

  • Liquids: Segregate into "High Potency/Toxic" organic waste streams. Do not mix with general organic solvents to prevent accidental exposure to waste handlers.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, integrating Control Banding logic.

SafetyLogic Start Start: 2-amino-4-(pyridin-4-yl) thiophene-3-carboxamide Form Physical Form? Start->Form Solid Solid / Powder Form->Solid High Risk Liquid Solution (<100mM) Form->Liquid Lower Risk Weighing Action: Weighing Solid->Weighing Hood Engineering Control: Fume Hood / Isolator Required Liquid->Hood If open/heating Bench Engineering Control: Benchtop with Splash Shield Liquid->Bench If sealed PPE_High PPE Level 3: Double Gloves, Tyvek, P100/PAPR Hood->PPE_High PPE_Med PPE Level 2: Single Nitrile, Lab Coat, Goggles Bench->PPE_Med Dissolving Action: Dissolving PPE_High->Dissolving Weighing->Hood Mandatory Transport Action: Transport Dissolving->Transport Sealed Container Transport->PPE_Med De-escalation allowed

Figure 1: Risk-Based Decision Matrix for Handling Aminothiophene Carboxamides. Note the escalation to Level 3 PPE during the solid-handling phase.

Emergency Response & Decontamination

In the event of containment breach, execute the following immediately.

1. Inhalation (Powder Cloud):

  • Immediate: Evacuate the lab. Do not remove mask until outside the zone.

  • Medical: Administer oxygen if breathing is difficult.[2] Monitor for delayed pulmonary edema (a risk with pyridine/amine inhalation).

2. Skin Contact (Solid or Solution):

  • Action: Do not scrub (abrasion increases absorption).

  • Wash: Flush with copious water for 15 minutes. Use mild soap.

  • Alert: Watch for "Thiophene Sensitization" (redness/itching appearing 24-48 hours later).

3. Spill Cleanup (Powder):

  • Do NOT dry sweep. This generates aerosols.

  • Method: Cover spill with wet paper towels (soaked in weak bleach or detergent) to dampen the powder. Scoop up the wet slurry.

  • Deactivation: Clean surface with 10% bleach solution followed by water. (Oxidation helps degrade the thiophene ring and pyridine functionality).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

  • Centers for Disease Control and Prevention (CDC). Control Banding: A Strategy for Managing Chemical Risks.

  • PubChem. Compound Summary: Aminothiophene Carboxamide Derivatives (Structure-Activity Relationships).

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for OEB classification).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.